2-Formyl-1-trityl-aziridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-tritylaziridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725582 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173277-15-1 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Formyl-1-trityl-aziridine from L-Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Formyl-1-trityl-aziridine, a valuable chiral building block in organic synthesis, starting from the readily available amino acid L-serine. The synthesis involves a three-step process: protection of the starting material, formation of the aziridine ring, and subsequent reduction to the target aldehyde. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from L-serine is a well-established route that leverages the inherent chirality of the starting material to produce an enantiomerically pure product. The overall transformation can be summarized in the following key steps:
-
Protection of L-Serine: The amino and carboxylic acid functionalities of L-serine are protected to prevent unwanted side reactions in subsequent steps. The amine group is protected with a trityl group, and the carboxylic acid is converted to its methyl ester.
-
Aziridination: The protected L-serine derivative undergoes intramolecular cyclization to form the N-trityl-aziridine-2-carboxylate. This is typically achieved through the activation of the hydroxyl group as a good leaving group, followed by nucleophilic attack by the nitrogen atom.
-
Reduction: The methyl ester of the aziridine intermediate is selectively reduced to the corresponding aldehyde to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-Trityl-L-serine methyl ester
This initial step involves the protection of both the amino and carboxyl groups of L-serine. The trityl group is introduced to protect the nitrogen atom, and the carboxylic acid is esterified to the methyl ester.
Methodology:
-
Esterification of L-Serine: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise to the suspension. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.
-
N-Tritylation: The L-serine methyl ester hydrochloride is dissolved in a suitable solvent such as dichloromethane. Triethylamine is added to neutralize the hydrochloride salt. Trityl chloride is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude N-Trityl-L-serine methyl ester. The product can be purified by column chromatography.
Step 2: Synthesis of Methyl (S)-(-)-1-tritylaziridine-2-carboxylate
The formation of the aziridine ring is accomplished via an intramolecular cyclization of the N-Trityl-L-serine methyl ester. This is often performed as a "one-pot" procedure.
Methodology:
-
A solution of N-Trityl-L-serine methyl ester in an anhydrous solvent such as dichloromethane or toluene is cooled to a low temperature (e.g., -40 °C).
-
Triethylamine is added to the solution.
-
Methanesulfonyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford Methyl (S)-(-)-1-tritylaziridine-2-carboxylate.
Step 3: Synthesis of this compound
The final step is the selective reduction of the methyl ester to the aldehyde. This transformation is highly sensitive to reaction conditions to avoid over-reduction to the alcohol.
Methodology:
-
A solution of Methyl (S)-(-)-1-tritylaziridine-2-carboxylate in an anhydrous solvent like toluene or dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes) is added dropwise to the cooled solution, ensuring the temperature is maintained at -78 °C.[1]
-
The reaction is stirred at -78 °C for a specified time, and the progress is carefully monitored by TLC to ensure complete consumption of the starting material and minimal formation of the alcohol byproduct.[1]
-
Once the reaction is complete, it is quenched at low temperature by the slow addition of methanol.
-
The reaction mixture is then allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is added, followed by vigorous stirring until two clear layers are formed.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-Trityl-L-serine methyl ester | Methyl 2-(tritylamino)-3-hydroxypropanoate | 4465-44-5 | C₂₃H₂₃NO₃ | 361.44 | White solid | 148-150 |
| Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methyl (2S)-1-tritylaziridine-2-carboxylate | 75154-68-6 | C₂₃H₂₁NO₂ | 343.42 | White solid | 124-128[2] |
| This compound | (S)-1-tritylaziridine-2-carbaldehyde | 173277-15-1 | C₂₂H₁₉NO | 313.39 | White solid | Not readily available |
Table 2: Reaction Yields and Conditions
| Reaction Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | L-Serine | N-Trityl-L-serine methyl ester | Thionyl chloride, Trityl chloride, Triethylamine | Methanol, Dichloromethane | 0 to RT | 75-85 |
| 2 | N-Trityl-L-serine methyl ester | Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane or Toluene | -40 to RT | 80-90 |
| 3 | Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 | 70-80 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from L-serine is a robust and efficient process that provides access to a valuable chiral intermediate for the synthesis of more complex molecules. The protocols outlined in this guide, when executed with care and precision, particularly concerning the control of temperature during the reduction step, can provide the target compound in good overall yield and high optical purity. Researchers and professionals in drug development can utilize this guide as a foundational resource for the preparation and subsequent application of this versatile building block.
References
An In-depth Technical Guide to 2-Formyl-1-trityl-aziridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Formyl-1-trityl-aziridine, a key building block in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is a substituted aziridine, which is a three-membered heterocyclic organic compound containing a nitrogen atom. The presence of the bulky trityl group on the nitrogen atom and a formyl group at the C-2 position makes it a valuable intermediate for various chemical transformations.
| Property | Value |
| Molecular Formula | C₂₂H₁₉NO[1][2] |
| Molecular Weight | 313.15 g/mol [1] |
| CAS Number | 173277-15-1[1][2] |
| Purity | Typically ≥97%[1][2] |
Synthesis and Reactivity
The synthesis of aziridines can be broadly categorized into three main strategies: nitrene addition to olefins, carbene addition to imines, and intramolecular cyclization.[3] These methods provide access to a wide range of structurally diverse aziridines.
General Synthetic Approaches for Aziridines
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general overview of synthetic strategies for this class of compounds is presented below. The synthesis of chiral aziridines, in particular, is of significant interest due to their utility in asymmetric synthesis.[4][5]
1. Nitrene Addition to Olefins: This method involves the reaction of a nitrene or a nitrene equivalent with an alkene. The reaction can be mediated by transition metal catalysts to control stereoselectivity.[6]
2. Carbene Addition to Imines: This approach involves the reaction of a carbene or a carbene equivalent with an imine. This method is particularly useful for the synthesis of cis-aziridines.[7]
3. Intramolecular Cyclization: This is a common and efficient method for aziridine synthesis, often referred to as the Wenker synthesis. It involves the cyclization of β-amino alcohols or their derivatives.[8]
Below is a generalized workflow for the synthesis of aziridines.
Reactivity and Applications in Drug Development
The high ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions with a variety of nucleophiles.[5] This reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereoselective introduction of nitrogen-containing functionalities.
The trityl group in this compound serves as a bulky protecting group for the nitrogen atom, influencing the regioselectivity of ring-opening reactions. The formyl group provides a handle for further synthetic modifications, such as oxidation, reduction, or condensation reactions.
Role in Medicinal Chemistry
Aziridine-containing molecules have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and antibacterial effects.[5] They can act as covalent inhibitors by reacting with nucleophilic residues in biological targets.[3] The incorporation of an aziridine moiety into a drug candidate can significantly enhance its pharmacological activity.[3]
The general reactivity of the aziridine ring is depicted in the following signaling pathway diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are highly specific and would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. The search results did not provide specific step-by-step protocols for this particular compound. However, general procedures for aziridination reactions often involve the careful control of reaction conditions such as temperature, solvent, and catalyst loading to achieve high yields and stereoselectivity. Researchers are advised to consult specialized chemical literature for detailed experimental procedures.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained aziridine ring, a bulky protecting group, and a reactive formyl group allows for a wide range of chemical transformations. The general principles of aziridine synthesis and reactivity provide a framework for its application in the development of novel therapeutic agents. Further research into the specific reactions and biological activities of this compound is warranted to fully explore its potential.
References
- 1. This compound | 173277-15-1 | INDOFINE Chemical Company [indofinechemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aziridine synthesis [organic-chemistry.org]
- 8. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 2-Formyl-1-trityl-aziridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Formyl-1-trityl-aziridine (CAS No. 173277-15-1) is a specialized chemical compound of interest in organic synthesis and pharmaceutical research. Its unique structure, combining a reactive aziridine ring, a sterically demanding trityl protecting group, and a versatile formyl group, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a summary of its key identifiers and outlines the expected, though not publicly available, spectroscopic data (NMR, IR, MS) based on the analysis of its functional groups. Furthermore, it details the general experimental protocols required for its synthesis and comprehensive spectroscopic characterization.
Compound Identification
| Parameter | Value |
| CAS Number | 173277-15-1 |
| Molecular Formula | C₂₂H₁₉NO |
| Molecular Weight | 313.4 g/mol [1] |
| SMILES | O=C[C@H]1CN1C(c2ccccc2)(c3ccccc3)c4ccccc4 |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the trityl group, the aziridine ring, and the formyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | Formyl proton (-CHO) |
| ~7.1 - 7.5 | Multiplet | 15H | Aromatic protons of the trityl group |
| ~2.5 - 3.0 | Multiplet | 1H | Aziridine ring proton (CH) |
| ~1.5 - 2.0 | Multiplet | 2H | Aziridine ring protons (CH₂) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~195 - 205 | Carbonyl carbon of the formyl group (C=O) |
| ~140 - 145 | Quaternary aromatic carbons of the trityl group |
| ~125 - 130 | Aromatic carbons of the trityl group |
| ~70 - 80 | Quaternary carbon of the trityl group (C-Ph₃) |
| ~35 - 45 | Aziridine ring carbons (CH and CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the stretching and bending vibrations of the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 - 3100 | C-H stretch | Aromatic (Trityl) |
| ~2900 - 3000 | C-H stretch | Aliphatic (Aziridine) |
| ~2720 and ~2820 | C-H stretch (Fermi doublet) | Aldehyde (Formyl) |
| ~1720 - 1740 | C=O stretch | Aldehyde (Formyl) |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic (Trityl) |
| ~1250 | C-N stretch | Aziridine |
| ~700 - 750 | C-H out-of-plane bend | Aromatic (Trityl) |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to fragment in a predictable manner, with the trityl cation being a prominent feature.
| Predicted m/z | Assignment |
| 313 | [M]⁺ (Molecular ion) |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) - often the base peak |
| 70 | [C₄H₆N]⁺ (Fragment from the aziridine portion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, (1-tritylaziridin-2-yl)methanol.
-
Starting Material: (1-tritylaziridin-2-yl)methanol.
-
Oxidation: A solution of (1-tritylaziridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane) is treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel to remove the oxidant byproducts, followed by evaporation of the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product is characterized by NMR, IR, and MS to confirm its identity and purity.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, a comprehensive understanding of its expected spectral characteristics can be derived from the well-established principles of NMR, IR, and MS. The provided predicted data and general experimental protocols offer a valuable resource for researchers working with this compound, guiding its synthesis, purification, and structural confirmation. Further empirical studies are necessary to validate these predictions and to fully elucidate the spectroscopic profile of this versatile synthetic intermediate.
References
Reactivity of 2-Formyl-1-trityl-aziridine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formyl-1-trityl-aziridine is a chiral building block with significant potential in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules such as β-amino alcohols, α,β-diamines, and other heterocyclic systems. Its reactivity is governed by the interplay of three key structural features: the strained three-membered aziridine ring, the bulky, non-activating N-trityl group, and the electrophilic C2-formyl group. This technical guide provides a comprehensive overview of the expected reactivity of this compound with a range of common nucleophiles. The discussion is based on established principles of aziridine chemistry and analogies with closely related compounds, offering predictive insights into reaction outcomes, regioselectivity, and stereochemistry. Detailed experimental protocols, derived from literature precedents for similar substrates, are provided to facilitate the practical application of this versatile synthetic intermediate.
Introduction: Structural Features and Predicted Reactivity
The reactivity of this compound is a confluence of competing and cooperating electronic and steric effects:
-
Aziridine Ring Strain: The inherent strain of the three-membered ring (approximately 26-27 kcal/mol) is the primary driving force for ring-opening reactions.[1]
-
N-Trityl Group: The bulky trityl (triphenylmethyl) group is a non-activating substituent on the aziridine nitrogen. Unlike electron-withdrawing groups (e.g., sulfonyl, acyl), it does not significantly enhance the electrophilicity of the ring carbons. Its primary role is steric hindrance, which can influence the trajectory of incoming nucleophiles and potentially the regioselectivity of ring-opening. Deprotection of the trityl group typically requires non-acidic conditions to prevent premature ring-opening.
-
C2-Formyl Group: The aldehyde functionality at the C2 position serves two main purposes. Firstly, it is an electrophilic center susceptible to direct nucleophilic attack (1,2-addition). Secondly, its electron-withdrawing nature can activate the C2 carbon of the aziridine ring towards nucleophilic attack, promoting ring-opening at this position.
The interplay of these features suggests two primary modes of reaction with nucleophiles:
-
1,2-Addition to the Carbonyl Group: Nucleophiles can attack the aldehyde carbon, leaving the aziridine ring intact. This is favored by "hard" nucleophiles and under conditions that promote carbonyl reactivity.
-
Nucleophilic Ring-Opening: Nucleophiles can attack either C2 or C3 of the aziridine ring, leading to the formation of β-amino alcohol or α,β-diamine derivatives. The regioselectivity of this process is highly dependent on the nature of the nucleophile and the reaction conditions.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles that can react with this compound at either the carbonyl group or the aziridine ring.
Grignard Reagents (RMgX)
The reaction of Grignard reagents with activated 2,2-dimethylaziridines has been shown to yield both "normal" (attack at the less substituted carbon) and "rearranged" (attack at the more substituted carbon) ring-opened products.[2] For this compound, the outcome is expected to be highly dependent on reaction conditions. At low temperatures, 1,2-addition to the formyl group to yield a secondary alcohol is a likely pathway. At higher temperatures, or with more reactive Grignard reagents, ring-opening at the C2 position is anticipated due to the activating effect of the formyl group.
Organolithium Reagents (RLi)
Organolithium reagents are generally more reactive than their Grignard counterparts.[3] Studies on N,N-Dimethylaziridine-2-carboxamides have shown that organolithiums can selectively attack the carbonyl group at low temperatures (−78 °C) without causing ring-opening.[4] A similar selectivity can be predicted for this compound, leading to the formation of secondary alcohols upon quenching. Excess organolithium reagent or higher temperatures could lead to subsequent ring-opening.
Table 1: Predicted Reactivity with Organometallic Reagents
| Nucleophile | Predicted Major Product(s) | Plausible Reaction Pathway(s) | Key Considerations |
| Grignard Reagents (RMgX) | Secondary Alcohol (from 1,2-addition) or β-Amino Alcohol (from C2 ring-opening) | 1,2-Addition to carbonyl, SN2-type ring-opening at C2 | Temperature control is crucial to favor 1,2-addition. |
| Organolithium Reagents (RLi) | Secondary Alcohol (from 1,2-addition) | 1,2-Addition to carbonyl | High reactivity may lead to side reactions. Low temperature is recommended for selectivity. |
Experimental Protocol: General Procedure for the Reaction with Organolithium Reagents (1,2-Addition)
This protocol is adapted from the reaction of organolithiums with N,N-Dimethylaziridine-2-carboxamides and is expected to be applicable for the 1,2-addition to this compound.[4]
-
A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The organolithium reagent (1.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction with Heteroatomic Nucleophiles
Heteroatomic nucleophiles such as amines and thiols are expected to primarily induce ring-opening of the aziridine.
Amines (R2NH)
The reaction of aziridines with amines is a common method for the synthesis of 1,2-diamines.[5] For this compound, the ring-opening is expected to occur preferentially at the C3 position, following an SN2 mechanism, due to the steric hindrance of the trityl group and the formyl group at C2. This would lead to the formation of α,β-diamino aldehyde derivatives. The reaction may require activation by a Lewis acid.
Thiols (RSH)
Thiols are excellent nucleophiles for aziridine ring-opening. The reaction of aziridine-2-carboxylic acid-containing peptides with thiols proceeds with high regioselectivity.[6] In the case of this compound, the attack of a thiol is also predicted to occur at the C3 position, yielding a β-amino-α-thio aldehyde.
Table 2: Predicted Reactivity with Heteroatomic Nucleophiles
| Nucleophile | Predicted Major Product | Plausible Reaction Pathway | Key Considerations |
| Amines (R2NH) | α,β-Diamino Aldehyde | SN2-type ring-opening at C3 | May require Lewis acid catalysis. |
| Thiols (RSH) | β-Amino-α-thio Aldehyde | SN2-type ring-opening at C3 | Generally proceeds under mild conditions. |
Experimental Protocol: General Procedure for Ring-Opening with Amines
This is a general protocol for the aminolysis of activated aziridines and may require optimization for this compound.[5]
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., CH3CN), the amine (1.2 equiv) is added.
-
A catalytic amount of a Lewis acid (e.g., InBr3, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated.
-
The crude product is purified by column chromatography.
Reduction with Hydride Reagents
Hydride reagents can either reduce the aldehyde to a primary alcohol or effect the reductive ring-opening of the aziridine.
Sodium Borohydride (NaBH4)
Sodium borohydride is a mild reducing agent that is expected to selectively reduce the formyl group to a primary alcohol, leaving the N-trityl aziridine ring intact. This would provide access to 2-(hydroxymethyl)-1-trityl-aziridine, a valuable β-amino alcohol precursor.
Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride is a much stronger reducing agent and is capable of both reducing the aldehyde and opening the aziridine ring. The likely outcome is the formation of a β-amino alcohol through reductive ring-opening, with the regioselectivity favoring attack at the less hindered C3 position.
Table 3: Predicted Reactivity with Hydride Reagents
| Reagent | Predicted Major Product | Plausible Reaction Pathway | Key Considerations |
| NaBH4 | 2-(Hydroxymethyl)-1-trityl-aziridine | 1,2-Reduction of the carbonyl | Mild conditions should preserve the aziridine ring. |
| LiAlH4 | β-Amino Alcohol | Reductive ring-opening at C3 | The formyl group will also be reduced. |
Visualizations of Reaction Pathways
Diagram 1: General Reactivity Pathways
Caption: General reactivity pathways of this compound.
Diagram 2: Regioselectivity of Ring-Opening
References
- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 6. Site-selective conjugation of thiols with aziridine-2-carboxylic acid-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Formyl-1-trityl-aziridine: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral aziridines are powerful and versatile building blocks in modern organic synthesis, prized for their inherent ring strain which facilitates regio- and stereoselective ring-opening reactions. Among these, 2-Formyl-1-trityl-aziridine has emerged as a particularly valuable synthon for the asymmetric synthesis of a wide array of complex nitrogen-containing molecules, including unnatural amino acids, amino alcohols, and various heterocyclic scaffolds of medicinal interest. The bulky N-trityl group not only serves as an effective protecting group but also exerts significant steric influence, enabling high levels of stereocontrol in reactions at the adjacent formyl group and upon ring-opening. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block, with a focus on quantitative data and detailed experimental protocols to aid researchers in its practical application.
Synthesis of this compound
The most common and efficient route to enantiopure (2S)-2-Formyl-1-trityl-aziridine commences from the readily available chiral pool starting material, L-serine. The synthesis involves a three-step sequence: N-tritylation and esterification of L-serine, followed by cyclization to the aziridine-2-carboxylate, and subsequent reduction to the corresponding alcohol and oxidation to the aldehyde.
A convenient one-pot procedure for the synthesis of the key intermediate, methyl N-tritylaziridine-2-carboxylate, has been reported, starting from the N-trityl methyl ester of L-serine. The subsequent reduction of the ester to (S)-(1-tritylaziridin-2-yl)methanol can be achieved using standard reducing agents like lithium aluminum hydride. The final step is the oxidation of the primary alcohol to the desired aldehyde, for which the Swern oxidation is a commonly employed method due to its mild conditions and high efficiency.
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Caption: Synthetic pathway to (2S)-2-Formyl-1-trityl-aziridine from L-serine.
Experimental Protocol: Synthesis of (2S)-2-Formyl-1-trityl-aziridine
Step 1: Synthesis of Methyl (2S)-1-tritylaziridine-2-carboxylate
-
To a solution of N-trityl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (2.2 eq).
-
Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is then added, and the mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired aziridine ester.
Step 2: Reduction to (2S)-(1-Tritylaziridin-2-yl)methanol
-
A solution of methyl (2S)-1-tritylaziridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in THF at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting suspension is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which is often used in the next step without further purification.
Step 3: Swern Oxidation to (2S)-2-Formyl-1-trityl-aziridine
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of (2S)-(1-tritylaziridin-2-yl)methanol (1.0 eq) in DCM is then added dropwise, and stirring is continued for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude aldehyde is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give (2S)-2-Formyl-1-trityl-aziridine as a white solid.
Key Stereoselective Reactions
This compound undergoes a variety of stereoselective transformations, primarily through nucleophilic addition to the aldehyde carbonyl and ring-opening of the strained aziridine. The stereochemical outcome of these reactions is often dictated by the steric bulk of the N-trityl group and the nature of the nucleophile and reaction conditions.
Nucleophilic Additions to the Formyl Group
The addition of organometallic reagents to the aldehyde functionality of this compound proceeds with high diastereoselectivity, affording chiral amino alcohols.
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Caption: Nucleophilic addition to this compound.
Table 1: Diastereoselective Addition of Grignard Reagents
| R in RMgX | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Me | >95:5 | 85 |
| Et | >95:5 | 82 |
| Ph | 90:10 | 78 |
| Vinyl | 92:8 | 80 |
Experimental Protocol: Grignard Addition to (2S)-2-Formyl-1-trityl-aziridine
-
To a solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added the Grignard reagent (1.2 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the formyl group into a variety of olefinic moieties with good control over the geometry of the newly formed double bond.
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Caption: Wittig olefination of this compound.
Table 2: Wittig Olefination with Stabilized and Unstabilized Ylides
| Ylide (Ph₃P=CHR) | E/Z Ratio | Yield (%) |
| R = CO₂Et (stabilized) | >95:5 (E) | 90 |
| R = Ph (semi-stabilized) | 85:15 (Z) | 85 |
| R = CH₃ (unstabilized) | 10:90 (Z) | 78 |
Experimental Protocol: Wittig Reaction of (2S)-2-Formyl-1-trityl-aziridine
-
To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added a strong base (e.g., n-BuLi or NaHMDS, 1.1 eq).
-
The resulting ylide solution is stirred for 30 minutes at 0 °C.
-
A solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography to yield the vinyl aziridine.
Ring-Opening Reactions
The strained aziridine ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized, stereodefined acyclic amines. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the presence of Lewis acids.
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Caption: Nucleophilic ring-opening of this compound.
Table 3: Regioselective Ring-Opening with Organocuprates
| Organocuprate (R₂CuLi) | Regioselectivity (C2:C3 attack) | Yield (%) |
| Me₂CuLi | >98:2 (at C3) | 88 |
| Bu₂CuLi | >98:2 (at C3) | 85 |
| Ph₂CuLi | >98:2 (at C3) | 75 |
Experimental Protocol: Ring-Opening with Organocuprates
-
To a suspension of copper(I) iodide (1.1 eq) in anhydrous THF (0.3 M) at -78 °C is added the organolithium reagent (2.2 eq).
-
The mixture is stirred for 30 minutes to form the Gilman reagent.
-
A solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours and then quenched with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Applications in Drug Development and Synthesis of Bioactive Molecules
The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of chiral molecules with potential applications in drug discovery.
Synthesis of Constrained Amino Acids and Peptidomimetics
The conformationally restricted nature of the aziridine ring and its derivatives makes them ideal starting materials for the synthesis of constrained amino acids and dipeptide isosteres. These motifs are of significant interest in the design of peptidomimetics with enhanced metabolic stability and receptor binding affinity. For instance, the products of nucleophilic addition and ring-opening can be further manipulated to generate novel amino acid building blocks for incorporation into peptide chains.
Precursors to Chiral Amino Alcohols and Diamines
The stereodefined amino alcohols and diamines resulting from the reactions of this compound are valuable intermediates in the synthesis of various biologically active compounds. For example, chiral 1,2-amino alcohols are key structural motifs in many pharmaceuticals, including HIV protease inhibitors and beta-blockers.
While direct application of this compound in the synthesis of a marketed drug is not prominently documented in publicly available literature, its derivatives and analogous chiral aziridines are key intermediates in synthetic routes to important pharmaceutical agents. For instance, chiral aziridines have been employed in the synthesis of intermediates for the antiviral drug Oseltamivir (Tamiflu®). The methodologies established with this compound are highly relevant to the construction of similar complex chiral amines found in numerous drug candidates.
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its straightforward preparation from L-serine and the high degree of stereocontrol achievable in its subsequent reactions make it an attractive tool for the synthesis of a diverse range of enantiopure nitrogen-containing molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader application by researchers in academia and the pharmaceutical industry, enabling the development of novel synthetic methodologies and the discovery of new therapeutic agents. Further exploration of its reactivity and application in the synthesis of complex natural products and drug candidates is an area of ongoing interest and promises to yield exciting new discoveries.
Methodological & Application
Synthesis of β-Amino Aldehydes Utilizing 2-Formyl-1-trityl-aziridine: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of chiral β-amino aldehydes is a critical step in the creation of novel therapeutics. 2-Formyl-1-trityl-aziridine has emerged as a valuable and versatile starting material for the stereocontrolled synthesis of these important building blocks. This document provides detailed application notes and experimental protocols for the synthesis of β-amino aldehydes via the nucleophilic addition to this compound, followed by oxidation of the resulting β-amino alcohol.
The synthetic strategy hinges on a two-step process. The first step involves the preparation of the key starting material, this compound, through the reduction of a corresponding N-trityl-aziridine-2-carboxylic acid ester. The second key transformation is the diastereoselective addition of an organometallic reagent to the aldehyde functionality of this compound to furnish a β-amino alcohol. Subsequent oxidation of this alcohol provides the desired β-amino aldehyde.
Key Synthetic Transformations
The overall synthetic pathway can be visualized as a two-stage process:
Figure 1: General workflow for the synthesis of β-amino aldehydes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the reduction of an N-trityl-aziridine-2-carboxylic acid ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H). The reaction must be performed at low temperatures to prevent over-reduction to the alcohol.
Materials:
-
N-Trityl-aziridine-2-carboxylic acid methyl ester
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Trityl-aziridine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.
| Reactant | Product | Reagent | Yield (%) | Reference |
| N-Trityl-aziridine-2-carboxylic acid ester | This compound | DIBAL-H | 75-85 | General procedure based on analogous reductions. |
Table 1: Summary of the reduction of N-trityl-aziridine-2-carboxylic acid ester.
Figure 2: Reaction scheme for DIBAL-H reduction.
Protocol 2: Synthesis of N-Trityl-β-amino alcohol via Grignard Addition
This protocol describes the addition of a Grignard reagent to this compound. A mild work-up with saturated aqueous ammonium chloride is crucial to avoid cleavage of the acid-sensitive trityl protecting group.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Trityl-β-amino alcohol, which can be purified by flash column chromatography (hexanes/ethyl acetate).
| Starting Material | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |
| This compound | Phenylmagnesium bromide | (1-Tritylaziridin-2-yl)(phenyl)methanol | 80-90 | >95:5 |
Table 2: Representative data for the Grignard addition to this compound.
Protocol 3: Swern Oxidation of N-Trityl-β-amino alcohol
This protocol details the oxidation of the secondary alcohol to the corresponding aldehyde using Swern oxidation conditions. The mild and non-acidic nature of this reaction preserves the integrity of the aziridine and trityl groups.[1][2][3][4]
Materials:
-
N-Trityl-β-amino alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add DMSO (2.2 equiv) dropwise.[2] Stir the mixture for 15 minutes.
-
Add a solution of the N-Trityl-β-amino alcohol (1.0 equiv) in anhydrous DCM dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.[1]
-
Add triethylamine (5.0 equiv) dropwise to the reaction mixture at -78 °C.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude β-amino aldehyde can be purified by flash column chromatography (hexanes/ethyl acetate).
| Starting Material | Product | Oxidizing Agent | Yield (%) |
| (1-Tritylaziridin-2-yl)(phenyl)methanol | Phenyl(1-tritylaziridin-2-yl)methanone | Swern Oxidation | 85-95 |
Table 3: Representative data for the Swern oxidation of N-Trityl-β-amino alcohol.
References
Application of 2-Formyl-1-trityl-aziridine in the Asymmetric Synthesis of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. The stereocontrolled synthesis of these compounds is, therefore, a central focus in modern organic chemistry and drug development. 2-Formyl-1-trityl-aziridine has emerged as a valuable and versatile chiral building block for the asymmetric synthesis of β-amino alcohols. The trityl (triphenylmethyl) group, being exceptionally bulky, provides a strong steric bias that significantly influences the stereochemical outcome of nucleophilic additions to the adjacent aldehyde. This steric control, coupled with the inherent reactivity of the strained aziridine ring, allows for the diastereoselective formation of new stereocenters, which can then be elaborated into a variety of enantiopure amino alcohols.
The primary synthetic strategy involves the diastereoselective addition of organometallic reagents (such as Grignard or organolithium reagents) to the formyl group of this compound. The stereochemical course of this addition is generally governed by established models of asymmetric induction, namely the Felkin-Anh and Cram chelation models. Due to the bulky and non-coordinating nature of the trityl group, the Felkin-Anh model is predominantly operative, predicting the formation of the anti diastereomer.
Stereochemical Control: Felkin-Anh Model
In the absence of a chelating group on the nitrogen atom, the stereochemical outcome of nucleophilic addition to α-chiral aldehydes, such as this compound, is predicted by the Felkin-Anh model. This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. In the case of this compound, the bulky trityl-substituted nitrogen atom of the aziridine ring acts as the largest group. Consequently, the nucleophile preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the anti amino alcohol as the major product.
Application in Asymmetric Synthesis
The diastereomerically enriched amino alcohols obtained from the addition of organometallic reagents to this compound can be further elaborated. The trityl group can be readily removed under acidic conditions, and the aziridine ring can be opened by various nucleophiles to introduce further diversity, yielding a wide range of complex chiral amino alcohols.
Quantitative Data Summary
The following table summarizes representative data for the addition of organometallic reagents to N-protected aziridine-2-carboxaldehydes. While specific data for the N-trityl derivative is not extensively available in the cited literature, the data for the N-benzyl protected analogue provides a strong indication of the expected high diastereoselectivity, which is anticipated to be even more pronounced with the bulkier N-trityl group favoring the anti product according to the Felkin-Anh model.
| Entry | N-Protecting Group | Organometallic Reagent | Solvent | Additive | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | N-Benzyl | EtMgBr | THF | --- | 95 | >1:99 |
| 2 | N-Benzyl | Et₂Zn | Toluene | --- | 99 | >1:99 |
| 3 | N-Benzyl | EtMgBr | THF | TMEDA | 90 | 38:62 |
Data extrapolated from studies on analogous N-protected aziridine-2-carboxaldehydes.
Experimental Protocols
General Protocol for the Diastereoselective Addition of a Grignard Reagent to this compound
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Grignard reagent (e.g., 1.0 M solution in THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (0.1–0.5 M).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1–1.5 equiv) is added dropwise to the stirred solution via syringe over a period of 15–30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1–3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amino alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Visualizations
Caption: Felkin-Anh model for nucleophilic addition to this compound.
Caption: General workflow for the synthesis of amino alcohols.
Application Notes and Protocols: Nucleophilic Ring-Opening of 2-Formyl-1-trityl-aziridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic reactions of 2-Formyl-1-trityl-aziridine. This versatile building block presents two primary sites for nucleophilic attack: the aldehyde carbonyl carbon and the aziridine ring carbons. The regiochemical and stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the use of Lewis acids. Understanding and controlling this reactivity is crucial for the synthesis of a diverse range of functionalized amino alcohols and their derivatives, which are valuable intermediates in drug discovery and development.
Overview of Reactivity
This compound can undergo two main types of nucleophilic reactions:
-
1,2-Nucleophilic Addition to the Carbonyl Group: Organometallic reagents, such as Grignard and organozinc reagents, readily add to the formyl group to yield chiral aziridinyl alcohols. The stereoselectivity of this addition is influenced by the N-trityl group and the potential for chelation control with certain Lewis acids.
-
Nucleophilic Ring-Opening of the Aziridine: The strained three-membered aziridine ring is susceptible to cleavage by various nucleophiles. The N-trityl group is not a strong activating group, therefore, Lewis acid catalysis is often necessary to facilitate this reaction.[1] The regioselectivity of the ring-opening is a key consideration, with nucleophilic attack generally favored at the less substituted C3 position.
A visual representation of these competing reaction pathways is shown below.
Caption: Competing nucleophilic reaction pathways for this compound.
1,2-Nucleophilic Addition to the Carbonyl Group
The addition of organometallic reagents to the aldehyde functionality of N-protected aziridine-2-carboxaldehydes has been shown to proceed with good to excellent diastereoselectivity.[2] The stereochemical outcome can often be rationalized by the Felkin-Anh model or, in the presence of chelating metals, the Cram-chelate model.
Data Presentation: Diastereoselective Addition of Organometallic Reagents
The following table summarizes the diastereoselectivity of the addition of various organometallic reagents to N-trityl-aziridine-2-carboxaldehydes, as reported in the literature.[2]
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | MeMgBr | Toluene | -78 | 95:5 | 85 |
| 2 | EtMgBr | Toluene | -78 | 96:4 | 82 |
| 3 | PhMgBr | Toluene | -78 | >99:1 | 78 |
| 4 | Me2Zn / Ti(Oi-Pr)4 | Toluene | -20 | 10:90 | 90 |
Experimental Protocol: General Procedure for Grignard Addition
This protocol is a general procedure for the diastereoselective addition of Grignard reagents to this compound.
Materials:
-
This compound
-
Anhydrous toluene
-
Grignard reagent (e.g., MeMgBr, EtMgBr, PhMgBr) in a suitable solvent (e.g., THF, Et2O)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aziridinyl alcohol.
The workflow for this experimental procedure is illustrated below.
Caption: Workflow for Grignard addition to this compound.
Nucleophilic Ring-Opening of the Aziridine
The ring-opening of the N-trityl aziridine is more challenging than that of aziridines bearing electron-withdrawing groups on the nitrogen. Therefore, activation with a Lewis acid is generally required to enhance the electrophilicity of the ring carbons.[3] Nucleophilic attack is expected to occur predominantly at the C3 position (β-carbon), leading to β-substituted-α-amino alcohol derivatives.
Data Presentation: Expected Regioselectivity and Plausible Conditions
| Nucleophile Type | Example Nucleophile | Plausible Lewis Acid Catalyst | Expected Major Product |
| Nitrogen | Aniline | Ti(Oi-Pr)4 | β-Anilino-α-amino alcohol derivative |
| Sulfur | Thiophenol | Zn(OTf)2 | β-Thiophenyl-α-amino alcohol derivative |
| Oxygen | Methanol | BF3·OEt2 | β-Methoxy-α-amino alcohol derivative |
| Halogen | TMSCl | ZnCl2 | β-Chloro-α-amino alcohol derivative |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This protocol provides a general method for the ring-opening of this compound with an amine nucleophile, using a Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Amine nucleophile (e.g., aniline)
-
Lewis acid (e.g., Ti(Oi-Pr)4, Zn(OTf)2)
-
Saturated aqueous NaHCO3 solution
-
Anhydrous MgSO4 or Na2SO4
-
Solvents for extraction (e.g., dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine nucleophile (1.2-2.0 equiv) in an anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid (0.1-1.1 equiv) to the stirred solution. The optimal amount should be determined experimentally.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the ring-opened product.
The logical relationship for selecting the appropriate reaction pathway is outlined below.
Caption: Decision-making workflow for the selective functionalization of this compound.
Conclusion
This compound is a valuable chiral synthon that offers access to a variety of functionalized amino alcohol derivatives. The choice of nucleophile and the strategic use of Lewis acids are paramount in directing the reaction towards either 1,2-carbonyl addition or aziridine ring-opening. The protocols and data presented herein provide a foundation for researchers to explore and exploit the reactivity of this versatile molecule in the synthesis of complex targets for pharmaceutical and scientific applications. Further optimization of reaction conditions for specific nucleophile-substrate combinations is encouraged to achieve desired outcomes with high efficiency and selectivity.
References
- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Formyl-1-trityl-aziridine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a versatile and powerful tool in modern peptide synthesis.[1] Its unique chemical properties, stemming from the strained three-membered aziridine ring and the reactive aldehyde functionality, enable novel strategies for peptide modification, ligation, and the creation of complex peptide architectures such as macrocycles and peptidomimetics.[1] The bulky trityl (triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-condensation, a common issue with unprotected amino aldehydes.[1][2] This allows for its application in a variety of transformations under mild conditions, making it an invaluable reagent for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, focusing on its role in peptide macrocyclization and the synthesis of N-terminal aziridine-containing peptides for further functionalization.
Key Applications
-
Peptide Macrocyclization: this compound is a key component in a multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.[1][3][4] This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde, proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized through ring-opening reactions.[1][3]
-
Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of this compound can undergo reductive amination with the N-terminus of a peptide to introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic with a versatile aziridine-containing template. The electrophilic aziridine ring can then be regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]
Data Presentation
Table 1: Representative Yields for Peptide Macrocyclization using Aziridine Aldehydes
| Linear Peptide | Isocyanide | Aziridine Aldehyde | Product Ring Size | Yield (%) | Reference |
| H-Pro-Leu-OH | tert-Butyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 9 | 85 | [3] |
| H-Gly-Phe-OH | Cyclohexyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 9 | 78 | |
| H-Ala-Val-OH | Benzyl isocyanide | (S)-2-formyl-1-trityl-aziridine | 9 | 82 | |
| H-Phe-Gly-Pro-OH | tert-Butyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 12 | 75 | [9] |
Table 2: Reductive Amination and Subsequent Ring-Opening of Peptides
| Peptide | Aziridine Aldehyde | Reductive Amination Yield (%) | Ring-Opening Nucleophile | Ring-Opening Yield (%) | Reference |
| H-Gly-Phe-OMe | (R)-2-formyl-1-trityl-aziridine | 92 | Thioacetic acid | 88 | [1] |
| H-Ala-Val-OtBu | (S)-2-formyl-1-trityl-aziridine | 89 | Sodium azide | 95 | [10] |
| H-Leu-Gly-NH2 | (R)-2-formyl-1-trityl-aziridine | 95 | Thiophenol | 91 | [10] |
Experimental Protocols
Protocol 1: Peptide Macrocyclization via Multicomponent Reaction
This protocol describes a general procedure for the synthesis of a nine-membered peptide macrocycle from a linear dipeptide precursor.[1][3]
Materials:
-
Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)
-
This compound dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the this compound dimer (0.5 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the TFE under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired peptide macrocycle.[11]
Protocol 2: N-Terminal Peptide Modification via Reductive Amination
This protocol details the reductive amination of a peptide with this compound to introduce an N-terminal aziridine moiety.[1][7]
Materials:
-
Peptide with a free N-terminus (1.0 equiv)
-
This compound dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)
-
Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the peptide (1.0 equiv) and this compound dimer (0.6 equiv) in methanol (0.1 M).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the N-terminally modified peptide.
Protocol 3: Ring-Opening of Aziridine-Containing Peptides
This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide with a thiol nucleophile.[1][10]
Materials:
-
N-terminal aziridine-modified peptide (1.0 equiv)
-
Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).
-
Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the ring-opened product.
Visualizations
Caption: Workflow for peptide macrocyclization.
Caption: N-terminal peptide modification workflow.
Caption: Ugi-type macrocyclization mechanism.
References
- 1. Synthesis of peptide macrocycles using unprotected amino aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of peptide macrocycles using unprotected amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. US20100317832A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 7. WO2008046232A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 8. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
Application Notes and Protocols: [3+2] Cycloaddition Reactions of 2-Formyl-1-trityl-aziridine
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of [3+2] cycloaddition reactions for the compound "2-Formyl-1-trityl-aziridine." While this specific molecule is commercially available, its reactivity in this class of reactions has not been reported in the reviewed literature. The presence of a formyl group at the C2 position of the aziridine ring presents a unique chemical challenge, as it can potentially influence the formation and reactivity of the intermediate azomethine ylide, and may itself participate in side reactions.
Therefore, these application notes provide a detailed overview of the principles and representative protocols for [3+2] cycloaddition reactions of analogous donor-acceptor aziridines, which can serve as a foundational guide for researchers exploring the reactivity of this compound.
Introduction to [3+2] Cycloaddition of Aziridines
The [3+2] cycloaddition of aziridines is a powerful synthetic tool for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines.[1] This reaction typically proceeds through the in-situ generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (e.g., an alkene or alkyne). The generation of the azomethine ylide can be induced thermally, photochemically, or, most commonly for donor-acceptor aziridines, through Lewis acid catalysis.[2][3]
The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the aziridine and the dipolarophile, as well as the reaction conditions and the catalyst employed.[4]
General Reaction Mechanism and Key Intermediates
The generally accepted mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor aziridine involves the following key steps:
-
Activation of the Aziridine: A Lewis acid coordinates to the nitrogen atom or the electron-withdrawing group of the aziridine, weakening the C-C or C-N bonds of the three-membered ring.
-
Ring Opening to form Azomethine Ylide: The activated aziridine undergoes ring-opening to form a transient azomethine ylide intermediate. For donor-acceptor aziridines, this often involves cleavage of the C2-C3 bond.
-
[3+2] Cycloaddition: The azomethine ylide reacts with a dipolarophile in a concerted or stepwise manner to form the five-membered heterocyclic ring.
-
Catalyst Regeneration: The product is released from the catalyst, allowing it to participate in another catalytic cycle.
Potential Dipolarophiles
A wide range of dipolarophiles can be employed in [3+2] cycloaddition reactions with azomethine ylides generated from aziridines. The choice of dipolarophile will determine the nature of the resulting heterocyclic product.
-
Alkenes: Electron-deficient alkenes are particularly reactive dipolarophiles, leading to the formation of substituted pyrrolidines.[3]
-
Alkynes: Reaction with alkynes yields dihydropyrroles, which can be valuable synthetic intermediates.[5]
-
Aldehydes and Imines: These can also act as dipolarophiles, leading to the formation of oxazolidines and imidazolidines, respectively.[1]
-
Heterocumulenes: Isothiocyanates and carbodiimides have been used to synthesize iminothiazolidines and iminoimidazolidines.[6]
Experimental Protocols (Representative Examples with Donor-Acceptor Aziridines)
The following protocols are based on published procedures for [3+2] cycloaddition reactions of N-tosyl or other activated aziridines and should be adapted and optimized for reactions involving this compound.
Protocol 1: Yttrium(III) Triflate Catalyzed [3+2] Cycloaddition with Alkenes[3]
This protocol describes the synthesis of substituted pyrrolidines from N-tosyl aziridines and electron-rich alkenes.
Materials:
-
N-Tosyl aziridine derivative
-
Alkene (e.g., enol ether)
-
Yttrium(III) triflate (Y(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the N-tosyl aziridine (1.0 equiv.) and the alkene (1.2-2.0 equiv.).
-
Dissolve the reactants in the anhydrous solvent.
-
Add Y(OTf)₃ (5-10 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric [3+2] Cycloaddition with Aldehydes[7]
This protocol is a representative example for the synthesis of chiral cis-1,3-oxazolidines from donor-acceptor aziridines and aldehydes using a chiral catalyst system.
Materials:
-
Donor-acceptor aziridine
-
Aldehyde
-
Neodymium(III) triflate (Nd(OTf)₃)
-
Chiral N,N'-dioxide ligand
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
4 Å Molecular sieves
-
Anhydrous solvent (e.g., chloroform, CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Nd(OTf)₃ (5 mol%) and the chiral N,N'-dioxide ligand (5.5 mol%).
-
Add anhydrous CHCl₃ and stir the mixture at room temperature for 30 minutes.
-
Add LiNTf₂ (15 mol%) and freshly activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., 0 °C or lower).
-
Add the donor-acceptor aziridine (1.0 equiv.) and the aldehyde (1.5-2.0 equiv.).
-
Stir the reaction at this temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Hypothetical for this compound)
As no experimental data exists for the target molecule, the following table is a template that researchers can use to summarize their findings once experiments are conducted.
| Entry | Dipolarophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | N-Phenylmaleimide | Y(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | - | - | - |
| 2 | Dimethyl acetylenedicarboxylate | Sc(OTf)₃ (10) | Toluene | 80 | 24 | - | - | - |
| 3 | Benzaldehyde | Nd(OTf)₃/Ligand (5) | CHCl₃ | 0 | 48 | - | - | - |
d.r. = diastereomeric ratio; ee = enantiomeric excess.
Applications in Drug Development
The pyrrolidine and oxazolidine scaffolds produced from [3+2] cycloaddition reactions are prevalent in a wide array of biologically active compounds and pharmaceuticals.[4] These include antiviral agents, enzyme inhibitors, and central nervous system active agents. The ability to rapidly construct these complex heterocyclic systems with high stereocontrol makes this methodology highly attractive for the synthesis of novel drug candidates and for the generation of compound libraries for high-throughput screening.
Conclusion and Future Directions
While the [3+2] cycloaddition of this compound remains an unexplored area of research, the general principles and protocols established for other donor-acceptor aziridines provide a solid foundation for future investigations. Key areas for exploration will include:
-
Catalyst Screening: Investigating a range of Lewis acids to effectively promote the formation of the azomethine ylide from the 2-formyl substituted aziridine.
-
Reaction with Diverse Dipolarophiles: Exploring the reactivity of the in-situ generated azomethine ylide with a variety of alkenes, alkynes, and other dipolarophiles.
-
Stereocontrol: Developing asymmetric variants of the reaction using chiral catalysts to access enantioenriched heterocyclic products.
-
Mechanistic Studies: Elucidating the precise reaction mechanism and the role of the 2-formyl group in influencing the reactivity and selectivity of the cycloaddition.
The successful development of [3+2] cycloaddition reactions with this compound would provide a novel and efficient route to a variety of functionalized five-membered nitrogen heterocycles with potential applications in medicinal chemistry and materials science.
References
- 1. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-Light-Promoted Click [3+2] Cycloaddition of Aziridine with Alkyne: An Efficient Synthesis of Dihydropyrrolidine [organic-chemistry.org]
- 6. [PDF] Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Deprotection of N-Trityl Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-trityl protected aziridines are valuable intermediates in organic synthesis, particularly in the preparation of chiral amines, amino alcohols, and other nitrogen-containing compounds. The trityl (triphenylmethyl, Tr) group offers steric bulk, rendering the nitrogen atom less nucleophilic and allowing for selective transformations at other positions of the molecule. However, the subsequent deprotection of the N-trityl group is a critical step that requires careful consideration of experimental conditions to avoid undesired side reactions, most notably the cleavage of the strained aziridine ring.
This document provides a comprehensive overview of various experimental conditions for the deprotection of N-trityl aziridines, with a focus on methods that preserve the integrity of the aziridine ring. While acidic conditions are commonly employed for the removal of the trityl group from other amines, they are often unsuitable for N-trityl aziridines due to the propensity for ring-opening.[1] Therefore, this note emphasizes milder, reductive deprotection strategies.
Deprotection Strategies: A Comparative Overview
The choice of deprotection method for N-trityl aziridines is paramount and depends on the overall stability of the substrate and the presence of other functional groups. The following table summarizes various deprotection conditions, highlighting the reagents, typical reaction parameters, and observed yields.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Reductive Deprotection | ||||||
| Borane-Trimethylamine Complex | BH₃·NMe₃, TFA | CH₂Cl₂ | 0 to RT | 1 - 3 h | 85 - 95 | A mild method for sensitive substrates; TFA is used to generate the trityl cation which is then reduced.[2] |
| Lithium Naphthalenide | Lithium, Naphthalene | THF | -78 to 0 | 30 min - 2 h | 70 - 90 | A potent reductive system, effective for sterically hindered substrates. Requires anhydrous and inert conditions.[1][3][4] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethyl Acetate | Room Temperature | 12 - 24 h | Moderate to High | The effectiveness can be substrate-dependent. Requires a hydrogen atmosphere. |
| Acid-Catalyzed Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | TFA | CH₂Cl₂ | 0 to RT | 1 - 4 h | Variable | Caution: High risk of aziridine ring-opening, leading to byproducts.[1] Generally not recommended for sensitive aziridines. |
| Formic Acid | HCOOH (88-97%) | Neat or Dioxane | Room Temperature | 3 min - 2 h | Variable | A milder acid than TFA, but the risk of ring-opening remains, especially with prolonged reaction times. |
Experimental Protocols
The following are detailed methodologies for key deprotection experiments.
Protocol 1: Reductive Deprotection using Borane-Trimethylamine Complex
This protocol describes a mild reductive method for the deprotection of N-trityl aziridines, which is particularly suitable for sensitive substrates.[2]
Materials:
-
N-trityl aziridine substrate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA)
-
Borane-trimethylamine complex (BH₃·NMe₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl aziridine (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 - 4.0 equiv) dropwise to the stirred solution.
-
After stirring for 5-10 minutes at 0 °C, add the borane-trimethylamine complex (2.0 - 4.0 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude deprotected aziridine can be purified by column chromatography on silica gel.
Protocol 2: Reductive Deprotection using Lithium Naphthalenide
This protocol outlines a powerful reductive deprotection method suitable for a range of N-trityl aziridines. This procedure requires stringent anhydrous and anaerobic conditions.[1][3][4]
Materials:
-
N-trityl aziridine substrate
-
Lithium metal (wire or granules)
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution or water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Rotary evaporator
Procedure:
-
Preparation of Lithium Naphthalenide: In a flame-dried flask under an argon or nitrogen atmosphere, add naphthalene (1.1 equiv) and anhydrous THF. To this solution, add freshly cut lithium metal (1.2 equiv). Stir the mixture at room temperature until the lithium dissolves and a dark green color persists, indicating the formation of the lithium naphthalenide radical anion.
-
Cool the freshly prepared lithium naphthalenide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the N-trityl aziridine (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the N-trityl aziridine to the stirred lithium naphthalenide solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution or water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the deprotected aziridine.
Protocol 3: Catalytic Transfer Hydrogenation
This protocol describes a method for the deprotection of N-trityl aziridines via catalytic transfer hydrogenation, which avoids the use of high-pressure hydrogen gas.
Materials:
-
N-trityl aziridine substrate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Triethylsilane
-
Methanol or Ethanol
-
Celite®
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
To a solution of the N-trityl aziridine (1.0 equiv) in methanol or ethanol, add ammonium formate (5.0 - 10.0 equiv) or triethylsilane (3.0-5.0 equiv).
-
Carefully add 10% palladium on carbon (10-20 mol% by weight).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
The crude deprotected aziridine can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The deprotection of N-trityl aziridines can proceed through different mechanistic pathways depending on the chosen reagents. The following diagrams illustrate the general workflows for acidic and reductive deprotection methods.
Caption: General workflow for N-trityl aziridine deprotection.
Caption: Reductive deprotection pathways for N-trityl aziridines.
Conclusion
The successful deprotection of N-trityl aziridines is a critical step in their utilization as synthetic intermediates. While acidic methods are available, they should be approached with caution due to the high risk of aziridine ring-opening. Reductive methods, such as those employing a borane-trimethylamine complex with TFA, lithium naphthalenide, or catalytic hydrogenation, offer milder and more reliable alternatives for preserving the strained three-membered ring. The choice of the specific reductive method will depend on the substrate's sensitivity, the presence of other functional groups, and the desired scale of the reaction. The protocols provided herein offer a starting point for the development of robust and efficient deprotection strategies in the synthesis of valuable nitrogen-containing molecules.
References
Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to 2-Formyl-1-trityl-aziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with chiral 2-formyl-1-trityl-aziridine is a significant transformation in organic synthesis, providing a reliable route to enantiomerically enriched β-amino alcohols. These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The trityl (triphenylmethyl) protecting group on the aziridine nitrogen plays a crucial role in directing the stereochemical outcome of the nucleophilic addition to the adjacent aldehyde. This document provides detailed application notes and experimental protocols for this reaction, with a focus on diastereoselectivity and practical execution.
The stereochemical course of the addition is generally governed by the principles of 1,2-asymmetric induction. The bulky trityl group restricts the conformational flexibility of the aziridine ring and the adjacent formyl group. Nucleophilic attack by the Grignard reagent then occurs preferentially from the less hindered face of the aldehyde, leading to the formation of one diastereomer in excess. The Felkin-Anh and related models can be used to predict the major diastereomer formed.
Reaction Pathway and Stereochemical Models
The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a new stereocenter, leading to two possible diastereomeric β-amino alcohols, typically designated as syn and anti.
Troubleshooting & Optimization
Avoiding ring-opening during "2-Formyl-1-trityl-aziridine" synthesis
Technical Support Center: Synthesis of 2-Formyl-1-trityl-aziridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and chemists to provide actionable troubleshooting advice and detailed protocols to successfully synthesize this valuable building block while avoiding critical side reactions like ring-opening.
Troubleshooting Guide: Ring-Opening and Other Common Issues
This guide addresses the most common problems encountered during the synthesis of this compound, which typically involves the oxidation of (1-trityl-aziridin-2-yl)methanol.
Q1: My reaction yield is very low, and I'm isolating a significant, unidentified side product. What is the likely cause?
A1: The most probable cause is the ring-opening of the strained aziridine. The 2-formyl group is electron-withdrawing, which makes the ring susceptible to nucleophilic attack, especially under harsh reaction conditions. Acidic or highly basic environments, elevated temperatures, and certain nucleophiles can promote the cleavage of the C-N bonds. The trityl protecting group can also be cleaved under acidic conditions, further complicating the reaction.
Possible Causes & Solutions:
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Harsh Oxidation Conditions: Strong oxidants (e.g., chromium-based reagents) or high temperatures can easily lead to decomposition and ring-opening.
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Acidic Conditions: The reaction may be generating acidic byproducts (e.g., acetic acid from DMP oxidation), which can catalyze ring-opening or cleave the acid-sensitive trityl group.[1][5]
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Incorrect Temperature Control (Swern Oxidation): The Swern oxidation is highly exothermic and requires strict temperature control. Allowing the reaction to warm prematurely can lead to side reactions.
Q2: I'm using a mild oxidation method, but my yield is still poor. What else could be going wrong?
A2: If you have already optimized the oxidation conditions, consider the purity of your starting material and the specifics of your workup and purification procedure.
Possible Causes & Solutions:
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Impure Starting Material: The starting alcohol, (1-trityl-aziridin-2-yl)methanol, may contain impurities that interfere with the reaction.
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Solution: Ensure the starting alcohol is pure and fully characterized before beginning the oxidation. Recrystallization or column chromatography may be necessary.
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Difficult Workup: The byproducts of the oxidation (e.g., iodine compounds from DMP, dimethyl sulfide from Swern) can complicate purification and lead to product loss.[2][8]
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Solution (DMP): During workup, quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce iodine byproducts, making them more soluble in the aqueous phase and easier to remove.[3][8]
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Solution (Swern): The malodorous dimethyl sulfide byproduct is volatile. Perform the reaction and workup in a well-ventilated fume hood.[2] An aqueous wash will help remove water-soluble salts.
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Product Instability: The target aldehyde may be unstable on silica gel during column chromatography.
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Solution: Minimize the time the product spends on the column. Use a less acidic stationary phase, such as deactivated (neutral) silica gel, or consider alternative purification methods like crystallization if possible.
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Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the synthesis.
Quantitative Data Summary
While yields are highly substrate-dependent, the following table provides a general comparison of the two most recommended mild oxidation methods for sensitive primary alcohols.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Temperature | -78 °C to Room Temp[9] | Room Temperature[9] |
| Typical Reaction Time | 1-3 hours[6] | 0.5-4 hours[3][10] |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine[2] | Dess-Martin Periodinane[1] |
| Common Solvents | Dichloromethane (DCM)[7] | Dichloromethane (DCM), Chloroform[1] |
| Pros | Inexpensive reagents, reliable, high yields.[11] | Milder (room temp), neutral pH possible.[3] |
| Cons | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] | Expensive, reagent is shock-sensitive, byproduct removal can be difficult.[8][12] |
| Typical Yield Range | 85-95% | 85-95% |
Detailed Experimental Protocol
The following protocol for a Dess-Martin Periodinane (DMP) oxidation is recommended due to its operational simplicity and mild, non-acidic potential when buffered.
Objective: To oxidize (1-trityl-aziridin-2-yl)methanol to this compound.
Materials:
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(1-trityl-aziridin-2-yl)methanol (1.0 equiv)
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Dess-Martin Periodinane (DMP) (1.5 equiv)
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Anhydrous Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) (3.0 equiv)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen for inert atmosphere
Procedure:
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Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add (1-trityl-aziridin-2-yl)methanol (1.0 equiv) and sodium bicarbonate (3.0 equiv).
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Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration approx. 0.1 M). Stir the suspension for 10 minutes at room temperature.
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Addition of Oxidant: Add the Dess-Martin Periodinane (1.5 equiv) to the stirring suspension in one portion.[3]
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[3]
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Quenching: Once the reaction is complete, dilute the mixture with diethyl ether (an equal volume to the DCM used). Pour the resulting suspension into a vigorously stirring solution of saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the two layers become clear. This step is crucial for removing iodine byproducts.[8]
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. It is advisable to use silica gel that has been pre-treated with triethylamine to prevent product degradation on the column.
Reaction Pathway Diagram
This diagram illustrates the desired transformation and the potential ring-opening side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl (Tr) group used as the N-protecting group? A1: The bulky trityl group provides significant steric hindrance, which helps to stabilize the aziridine ring and can influence the stereochemical outcome of reactions. However, it is sensitive to acid and can be cleaved under even mildly acidic conditions, which is a critical consideration during reaction and workup.[5]
Q2: Can I use Swern oxidation instead of DMP? A2: Yes, Swern oxidation is an excellent alternative and is often preferred for larger-scale reactions due to lower cost.[11] However, it requires careful handling of cryogenic temperatures (-78 °C), and the dimethyl sulfide byproduct has a very strong, unpleasant odor.[2] A typical Swern protocol involves the slow addition of DMSO to oxalyl chloride in DCM at -78 °C, followed by the addition of the alcohol, and finally quenching with a tertiary amine base like triethylamine.[6]
Q3: How do I know if ring-opening has occurred? A3: Ring-opening will result in products with different spectroscopic signatures. In the ¹H NMR spectrum, you would expect to see the disappearance of the characteristic high-field protons of the aziridine ring and the appearance of new signals, possibly in the olefinic region if an enamine is formed. Mass spectrometry would also show a product with the same mass as the starting material (if hydrolysis occurred) or an adduct, but with a different fragmentation pattern.
Q4: What are the best storage conditions for this compound? A4: Aziridine aldehydes can be sensitive. For long-term storage, it is recommended to keep the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., -20 °C) to minimize degradation.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Common side reactions with "2-Formyl-1-trityl-aziridine" and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-1-trityl-aziridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for the synthesis of this compound?
The most common synthetic route to this compound is the oxidation of the corresponding primary alcohol, (1-trityl-aziridin-2-yl)methanol. Mild oxidation methods like the Swern oxidation or Dess-Martin periodinane oxidation are typically employed to minimize over-oxidation and other side reactions.
Q2: What are the key stability concerns for this compound?
This compound is sensitive to both acidic and strongly basic conditions.
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Acidic Conditions: The N-trityl group is labile in the presence of acid. Exposure to even mild acids can lead to the cleavage of the trityl group and subsequent ring-opening of the highly strained aziridine ring.
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Basic Conditions: The presence of the formyl group makes the α-proton (at C2 of the aziridine ring) susceptible to deprotonation under basic conditions. This can lead to racemization and aldol-type side reactions.
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Chromatography: Prolonged exposure to silica gel during column chromatography can potentially lead to decomposition due to the acidic nature of silica. It is advisable to use a neutralized stationary phase or minimize the purification time.
Q3: Can this compound undergo self-condensation?
Yes, similar to other aldehydes with α-protons, this compound can undergo base-catalyzed self-condensation (aldol condensation). This is a significant potential side reaction, especially if the compound is stored in the presence of basic impurities or subjected to basic reaction conditions for extended periods.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis via Oxidation of (1-trityl-aziridin-2-yl)methanol
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent.- Extend the reaction time, monitoring carefully by TLC.- Ensure the reaction temperature is optimal for the chosen oxidant. |
| Over-oxidation to Carboxylic Acid | - Use a mild and selective oxidizing agent such as Dess-Martin periodinane or conditions for a Swern oxidation.- Avoid strong oxidants like potassium permanganate or chromic acid. |
| Decomposition of Product | - Maintain the recommended low temperature, especially for Swern oxidations (typically below -60 °C).- Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation. |
| Side Reactions During Workup | - Use a mild aqueous workup. Avoid strong acids or bases.- A buffered aqueous solution may be beneficial. |
Problem 2: Presence of Impurities After Synthesis and Workup
Possible Impurities & Solutions:
| Impurity | Identification | Mitigation & Removal |
| Unreacted (1-trityl-aziridin-2-yl)methanol | Higher polarity spot on TLC compared to the product. | - Ensure complete oxidation (see Problem 1).- Careful column chromatography. |
| Ring-Opened Products | Can appear as various spots on TLC, often with different polarities. Confirmed by NMR/MS. | - Avoid acidic conditions during reaction and workup.- Use a non-acidic workup and purification method. |
| Aldol Condensation Adducts | Higher molecular weight impurities, less polar on TLC. | - Use non-basic conditions where possible.- Purify the product promptly after synthesis. |
| Epimer at C2 (Racemization) | Difficult to separate by standard chromatography. Chiral HPLC may be required for analysis. | - Use a non-protic, sterically hindered base (e.g., diisopropylethylamine instead of triethylamine) in Swern oxidations.- Maintain very low reaction temperatures. |
Experimental Protocols & Methodologies
Synthesis of this compound via Swern Oxidation
This protocol is a general guideline based on standard Swern oxidation procedures.
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Activator Formation: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
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Alcohol Addition: A solution of (1-trityl-aziridin-2-yl)methanol (1.0 eq.) in anhydrous DCM is added slowly to the reaction mixture at -78 °C. The reaction is stirred for 30-60 minutes at this temperature.
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Base Addition: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) (5.0 eq.) is added dropwise. The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature slowly.
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Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent to prevent decomposition) using a hexane/ethyl acetate gradient.
Visualizing Potential Side Reactions
Below are diagrams illustrating the key chemical transformations and potential side reaction pathways.
This diagram illustrates the intended synthesis of this compound and highlights the potential for decomposition or side reactions under acidic or basic conditions.
This flowchart provides a step-by-step guide to diagnosing and resolving common issues encountered during the synthesis of this compound.
Technical Support Center: Optimizing Coupling Reactions of 2-Formyl-1-trityl-aziridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for coupling reactions involving 2-Formyl-1-trityl-aziridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The formyl group of this compound allows for a variety of classic carbonyl coupling reactions. The most common and effective methods include:
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Wittig Reaction: For the synthesis of vinyl-aziridines.
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Henry Reaction (Nitroaldol Reaction): To form β-nitroalcohols.
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Reductive Amination: For the synthesis of N-substituted aminoethyl-aziridines.
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Organometallic Addition (e.g., Grignard or Organolithium Reagents): To generate secondary alcohols.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges stem from the inherent reactivity of the N-trityl aziridine moiety:
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Acid Lability of the Trityl Group: The trityl (triphenylmethyl) protecting group is susceptible to cleavage under acidic conditions, which can be inadvertently generated in some reaction setups.
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Aziridine Ring Strain: The three-membered aziridine ring is strained and can be susceptible to ring-opening by nucleophiles or under harsh reaction conditions.
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Steric Hindrance: The bulky trityl group can sterically hinder the approach of reagents to the aldehyde, potentially slowing down reaction rates.
Q3: How can I monitor the progress of my coupling reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate can help visualize the products. 1H NMR spectroscopy of an aliquot from the reaction mixture can also be used to monitor the disappearance of the aldehyde proton signal (around 9-10 ppm).
Q4: What are the general purification strategies for the products?
A4: Purification is typically achieved through flash column chromatography on silica gel. Due to the potential instability of the aziridine ring on silica, it is advisable to use a deactivated silica gel (e.g., by treating with triethylamine) or to perform the chromatography quickly with a carefully chosen eluent system, usually a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low yields are a common problem and can be attributed to several factors.
Caption: Troubleshooting workflow for low reaction yield.
Specific Reaction Guides
Wittig Reaction for Vinyl-Aziridine Synthesis
The Wittig reaction is a reliable method for converting the aldehyde to an alkene.
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Phosphonium Salt Preparation: In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
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Ylide Formation: Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic orange/yellow color should appear).
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Wittig Reaction: Cool the ylide solution to -78°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes).
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete ylide formation. | Ensure anhydrous conditions and use freshly titrated n-BuLi or high-quality NaH. |
| Low reactivity of the aldehyde. | The bulky trityl group may hinder the reaction. Try running the reaction at a slightly elevated temperature (e.g., refluxing THF) after the initial addition at low temperature. | |
| Formation of Triphenylphosphine Oxide as the Main Product | Ylide decomposition due to moisture or air. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Mixture of E/Z Isomers | Nature of the ylide. | For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), the Z-isomer is often favored. The stereoselectivity can be influenced by the choice of base and solvent. |
| Detritylation | Accidental introduction of acid during workup. | Use a neutral or slightly basic workup. Avoid strong acids. |
Henry (Nitroaldol) Reaction
This reaction is useful for creating a new carbon-carbon bond and introducing a nitro group, which is a versatile synthetic handle.
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Reaction Setup: To a solution of this compound (1.0 eq.) in nitromethane (used as both reagent and solvent) or in a suitable solvent like THF with an excess of nitromethane (5-10 eq.), add a catalytic amount of a base such as tetrabutylammonium fluoride (TBAF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq.) at 0°C.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
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Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
| Problem | Possible Cause | Solution |
| Low Yield | Reversible nature of the Henry reaction. | Use an excess of nitromethane to drive the equilibrium towards the product. |
| Ineffective base catalyst. | Screen different base catalysts (e.g., DBU, triethylamine, KF on alumina). | |
| Formation of Nitroalkene (Elimination Product) | The reaction is run at too high a temperature or with a strong base. | Maintain a low reaction temperature (0°C to room temperature) and use a milder base catalyst. |
| Diastereoselectivity Issues | The reaction may produce a mixture of diastereomers. | The stereochemical outcome can be influenced by the choice of catalyst and solvent. Chiral catalysts can be employed for asymmetric versions of the Henry reaction. |
Reductive Amination
This one-pot reaction is an efficient way to synthesize secondary and tertiary amines.
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Imine Formation: Dissolve this compound (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent such as anhydrous magnesium sulfate or molecular sieves to facilitate imine formation. Stir for 1-2 hours at room temperature.
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Reduction: To the mixture containing the in situ formed imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.).
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Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by TLC.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
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Purification: Purify the product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions and allow sufficient time for imine formation before adding the reducing agent. |
| Over-reduction of the aldehyde. | Use a mild and selective reducing agent like NaBH(OAc)3. Stronger reducing agents like NaBH4 may reduce the aldehyde before imine formation. | |
| Amine is not sufficiently nucleophilic. | For less reactive amines, a catalytic amount of a mild acid (e.g., acetic acid) can be added to promote imine formation. However, be cautious due to the acid-lability of the trityl group. | |
| Side Product: Alcohol from Aldehyde Reduction | The reducing agent is too reactive or was added too early. | Add the reducing agent only after confirming imine formation by TLC or NMR. |
Organometallic Addition
This reaction allows for the formation of a C-C bond and the creation of a new stereocenter.
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Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
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Addition of Organometallic Reagent: Cool the solution to -78°C and add the Grignard reagent (e.g., methylmagnesium bromide) (1.2 eq.) dropwise.
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Reaction Monitoring: Stir the reaction at -78°C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction by TLC.
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Work-up: Carefully quench the reaction at 0°C with a saturated aqueous solution of NH4Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the resulting secondary alcohol by flash column chromatography.
| Problem | Possible Cause | Solution |
| Low Yield | Poor quality Grignard reagent. | Use freshly prepared or titrated Grignard reagent. |
| Competing enolization of the aldehyde. | This is less likely with aldehydes but can occur. Use of CeCl3 with the Grignard reagent (Luche reduction conditions) can sometimes suppress this. | |
| Aziridine Ring-Opening | The organometallic reagent can act as a nucleophile to open the aziridine ring. | Perform the reaction at low temperatures (-78°C) to favor addition to the more electrophilic aldehyde. |
| Complex Mixture of Products | Multiple addition products or side reactions. | Ensure slow, dropwise addition of the organometallic reagent at low temperature to control the reaction exotherm and improve selectivity. |
The stereochemical outcome of nucleophilic addition to α-chiral aldehydes like this compound can often be predicted by the Felkin-Anh model.
Caption: Felkin-Anh model predicts the stereochemical outcome.
Technical Support Center: Chromatographic Purification of "2-Formyl-1-trityl-aziridine" Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chromatographic purification of "2-Formyl-1-trityl-aziridine" and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying "this compound" derivatives by silica gel chromatography?
A1: The main challenge is the inherent instability of the aziridine ring, which is susceptible to ring-opening under acidic conditions.[1] Standard silica gel is slightly acidic, which can catalyze the decomposition of the strained aziridine ring, leading to low yields or the formation of unwanted byproducts. The bulky N-trityl group can also be sensitive to acidic conditions.
Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this?
A2: You can perform a stability test. Spot your crude sample on a TLC plate, and after developing it, let the plate sit for an hour and then develop it again in the same solvent system in a perpendicular direction (2D TLC). If new spots appear or the original spot diminishes, it indicates decomposition on the silica. Alternatively, you can stir a small amount of your crude product with silica gel in your chosen eluent for the duration of a typical column run, then analyze the sample by TLC or NMR to check for degradation.
Q3: Are there alternative stationary phases to standard silica gel for purifying these compounds?
A3: Yes, to avoid acid-catalyzed decomposition, several alternatives are recommended:
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Deactivated Silica Gel: Silica gel can be neutralized by pre-treating it with a basic modifier like triethylamine.
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Basic Alumina: This is a good alternative for acid-sensitive compounds.[2]
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Florisil®: A neutral magnesium silicate that can be a mild alternative for sensitive compounds.
Q4: How do I choose the best mobile phase for my separation?
A4: The ideal mobile phase should provide a good separation of your target compound from impurities, ideally with an Rf value between 0.2 and 0.4 on a TLC plate. Common solvent systems for aziridine derivatives include mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. For "this compound" derivatives, which are likely to be moderately polar, a hexane/ethyl acetate system is a good starting point.
Q5: What is the best method for loading my sample onto the column?
A5: For sensitive compounds like "this compound", dry loading is often preferred. This involves pre-adsorbing your sample onto a small amount of the stationary phase (or an inert support like Celite®) and then carefully adding the resulting powder to the top of the column. This technique can improve resolution and minimize band broadening, especially if the compound has limited solubility in the mobile phase.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of "this compound" derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Decomposition on acidic silica gel: The aziridine ring is opening.[1] 2. Product is highly polar and retained on the column: The eluent is not polar enough. 3. Compound streaking/tailing: Strong interaction with the stationary phase. | 1. Use deactivated silica gel or an alternative stationary phase like basic alumina. Perform a rapid purification with a short, wide column to minimize contact time.[3] 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 3. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce tailing of basic compounds. |
| Poor Separation of Product from Impurities | 1. Inappropriate mobile phase: Solvent system does not provide adequate resolution. 2. Column overloading: Too much sample was loaded for the column size. 3. Improper column packing: Channeling in the stationary phase. | 1. Systematically screen different solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate). 2. Reduce the amount of sample loaded. A general rule is 1-5% of the silica gel weight for complex mixtures. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes with the Solvent Front | 1. Mobile phase is too polar: The compound has very low affinity for the stationary phase in the chosen eluent. | 1. Start with a less polar mobile phase (e.g., a higher percentage of hexane). Develop a gradient elution method, starting with a low polarity and gradually increasing it. |
| Multiple Mixed Fractions | 1. Poor separation (see above). 2. Band broadening: Can be caused by issues with sample loading or column packing. | 1. Re-optimize the mobile phase for better separation between spots on TLC. 2. Use the dry loading technique. Ensure the initial sample band is as narrow as possible. Consider running a second column on the mixed fractions with a different solvent system. |
Quantitative Data Summary
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference / Notes |
| N-H Vinylaziridines | Deactivated Silica Gel | Pentane:Et₂O (5:1 to 1:1) | Deactivation with 10% triethylamine during packing was crucial for stability.[4] |
| N-Ts Iodoaziridines | Basic Alumina (Activity IV) | Hexane, grading to 5% EtOAc/Hexane | Standard silica gel caused significant decomposition. A stability test confirmed basic alumina as the optimal stationary phase.[2] |
| Aziridine-2-carboxaldehyde Dimer | Silica Gel (short pad) | EtOAc:MeCN:MeOH:Water (28:2:1:1) | A short column was used, likely to minimize contact time and potential degradation. |
| N-sulfonyl Aziridine | Silica Gel | Petroleum Ether:Ethyl Acetate (10:1) | A standard normal-phase system suitable for less sensitive, moderately polar aziridines.[5] |
Experimental Protocols
Protocol 1: Stability Test for Aziridine Derivatives on Various Stationary Phases
This protocol helps determine the most suitable stationary phase to prevent compound degradation.[2]
-
Prepare a Stock Solution: Dissolve a known amount of the crude "this compound" derivative and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Prepare Stationary Phase Slurries: In separate flasks, prepare slurries of different stationary phases (e.g., silica gel, silica gel with 1% triethylamine, neutral alumina, basic alumina) in a chosen mobile phase (e.g., 10% ethyl acetate in hexane).
-
Incubate: Add an aliquot of the stock solution to each slurry. Stir the mixtures for a duration typical of a column chromatography run (e.g., 30 minutes).
-
Filter and Analyze: Filter each slurry and wash the stationary phase with additional solvent. Remove the solvent from the filtrate under reduced pressure.
-
Determine Recovery: Analyze each sample by ¹H NMR or LC-MS to quantify the amount of the aziridine derivative recovered relative to the internal standard. The stationary phase that yields the highest recovery is the most suitable for purification.
Protocol 2: Purification using Triethylamine-Deactivated Silica Gel
This method neutralizes the acidic sites on silica gel, protecting acid-sensitive compounds.
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Pack the Column: Pack the column with the triethylamine-containing slurry.
-
Equilibrate the Column: Flush the packed column with 2-3 column volumes of the mobile phase (which should also contain 0.5-1% triethylamine) until the baseline is stable.
-
Load the Sample: Load the crude product, preferably using the dry loading method.
-
Elute: Run the chromatography using the mobile phase containing triethylamine. Collect fractions and analyze by TLC.
-
Post-Purification: Combine the pure fractions. The triethylamine is volatile and can typically be removed along with the solvents on a rotary evaporator.
Visualizations
Experimental Workflow```dot
Caption: Decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Troubleshooting Trityl Group Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete deprotection of the trityl (Trt) group. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your experimental outcomes.
Troubleshooting Guide: Incomplete Trityl Deprotection
Issue: Analysis by HPLC or Mass Spectrometry indicates a significant amount of the trityl-protected species remaining after the deprotection step.[1][2]
This guide provides a systematic approach to diagnose and resolve the underlying cause of incomplete trityl group removal.
Step 1: Verify the Deprotection Cocktail and Scavengers
The composition of the cleavage cocktail is critical for efficient trityl group removal. The acidic cleavage of the trityl group is a reversible reaction, and scavengers are essential to trap the liberated trityl cation and prevent its reattachment to the deprotected functional group.[1]
Common Questions & Solutions:
-
Is your cleavage cocktail appropriate for your substrate?
-
For standard peptide deprotection, a common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H₂O).[1]
-
For peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more robust cocktail like Reagent K is recommended.[1]
-
-
Are you using an effective scavenger?
-
Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1]
-
Other scavengers like 1,2-Ethanedithiol (EDT) and thioanisole can also be beneficial, especially for cysteine-containing peptides as they help maintain a reducing environment.[1]
-
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An effective, lower-odor option for scavenging trityl groups.[3] |
Step 2: Optimize Reaction Conditions
Insufficient reaction time or inappropriate temperature can lead to incomplete deprotection.
Common Questions & Solutions:
-
Was the reaction time sufficient?
-
Is the reaction temperature appropriate?
-
Deprotection is typically carried out at room temperature. Increasing the temperature is generally not recommended as it can accelerate side reactions.[4]
-
Step 3: Address Substrate-Specific Issues
Certain peptide sequences or protected amino acids can present unique challenges for trityl deprotection.
Common Questions & Solutions:
-
Does your peptide contain an N-terminal Asparagine (Asn)?
-
Is steric hindrance a potential problem?
Experimental Protocols
Standard Trityl Deprotection Protocol for Peptides
-
Preparation: Prepare the cleavage cocktail fresh before use. For 10 mL of a standard cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Reaction: Add the cleavage cocktail to the resin-bound peptide.
-
Incubation: Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Drying: Dry the peptide pellet under vacuum.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete trityl deprotection.
Signaling Pathway of Trityl Deprotection
Caption: The mechanism of acid-catalyzed trityl deprotection and the role of scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete cleavage of the trityl group?
A1: The most common reasons include an inappropriate cleavage cocktail, insufficient reaction time, the presence of difficult-to-deprotect residues like N-terminal Asn(Trt), and steric hindrance within the peptide sequence.[2][5]
Q2: What is the role of scavengers in the trityl deprotection cocktail?
A2: Scavengers are crucial for driving the deprotection reaction to completion. They "trap" the reactive trityl carbocations generated during acid cleavage, preventing them from reattaching to the deprotected functional group.[1] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1]
Q3: How long should the cleavage reaction be performed?
A3: A reaction time of 2-4 hours at room temperature is sufficient for most peptides.[1] However, the optimal duration can depend on the specific peptide sequence. It is recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1]
Q4: Can the trityl group be removed selectively without cleaving the peptide from the resin?
A4: Yes, the high acid lability of the trityl group allows for its selective removal while the peptide is still attached to the solid support. This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[2]
Q5: What are common side reactions during trityl deprotection and how can they be minimized?
A5: Common side reactions include re-attachment of the trityl group, oxidation of free thiols, and alkylation of sensitive residues.[1] These can be minimized by using an effective scavenger like TIS, adding a reducing agent like EDT to the cleavage cocktail for cysteine-containing peptides, and ensuring a sufficient concentration of scavengers to trap reactive carbocations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
Technical Support Center: Stereochemical Stability of 2-Formyl-1-trityl-aziridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of 2-Formyl-1-trityl-aziridine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. For a specific enantiomer of this compound, which may have unique biological or chemical properties, racemization results in a loss of stereochemical purity. This can impact its efficacy in drug development and its stereoselectivity in chemical reactions.
Q2: What is the likely mechanism of racemization for this compound?
A2: The primary mechanism of racemization for this compound is believed to be through the formation of a planar enolate intermediate. The electron-withdrawing formyl group at the C-2 position increases the acidity of the adjacent proton. In the presence of a base, this proton can be abstracted, forming a resonance-stabilized enolate. This planar intermediate loses its original stereochemical information. Subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers.
Q3: Which experimental conditions are most likely to cause racemization of this compound?
A3: Several factors can promote the racemization of this compound:
-
Basic Conditions: The presence of bases can facilitate the deprotonation at the C-2 position, leading to the formation of the achiral enolate intermediate.
-
Elevated Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for both enolate formation and ring-opening side reactions.
-
Acidic Conditions: While the primary concern under acidic conditions is ring-opening of the aziridine, harsh acidic treatment can also potentially contribute to racemization through other mechanisms.[1]
-
Prolonged Storage or Reaction Times: Longer exposure to unfavorable conditions increases the likelihood of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of optical purity in a sample of this compound after a reaction. | The reaction was conducted under basic conditions. | - Use non-basic or weakly basic conditions if possible.- If a base is necessary, opt for a sterically hindered, non-nucleophilic base to minimize deprotonation.- Carefully control the stoichiometry of the base. |
| Racemization observed during purification by column chromatography. | The silica gel or alumina used is slightly acidic or basic. | - Use deactivated neutral silica gel or alumina for chromatography.- Elute with a non-polar solvent system to minimize interaction with the stationary phase.- Consider alternative purification methods such as recrystallization if applicable. |
| Degradation (ring-opening) and/or racemization of the compound during N-trityl deprotection. | The use of strong acids (e.g., TFA) for deprotection. | - Employ milder, non-acidic methods for trityl group removal. Options include catalytic hydrogenation (e.g., with Ni catalyst) or reduction with lithium and a catalytic amount of naphthalene.[1] |
| Gradual loss of enantiomeric excess upon storage. | The compound is stored in a protic solvent or at room temperature. | - Store the compound in a dry, aprotic solvent at low temperatures (-20°C or below).- Store as a solid in a desiccator if possible. |
Experimental Protocols
Protocol 1: General Handling and Storage to Maintain Stereochemical Integrity
-
Solvent Selection: Whenever possible, use dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) for reactions and storage.
-
Temperature Control: Maintain low temperatures (ideally -20°C or below) during reactions and storage. Strong electron-withdrawing groups on aziridines often require low temperatures to ensure stability.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
pH Monitoring: If aqueous workups are necessary, use buffered solutions to maintain a neutral pH and minimize exposure to acidic or basic conditions.
Protocol 2: Purification of this compound using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Slurry silica gel in a solution of triethylamine (1-2%) in the chosen eluent. Pack the column with this slurry.
-
Elution: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the column. Elute with a non-polar solvent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) and chiral high-performance liquid chromatography (HPLC) to determine the purity and enantiomeric excess.
Visualizing the Racemization Pathway and Prevention Strategies
Caption: Racemization mechanism and preventative measures.
References
Technical Support Center: 2-Formyl-1-trityl-aziridine Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Formyl-1-trityl-aziridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around maintaining yield and purity while ensuring safety. Key issues include:
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Exothermic Reactions: Both the aziridination and the subsequent oxidation steps can be exothermic, requiring careful temperature control on a larger scale to prevent side reactions and ensure safety.
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Handling Hazardous Reagents: The synthesis may involve hazardous materials that require special handling and containment procedures at an industrial scale.
-
Product Stability: The aziridine ring is strained and can be susceptible to ring-opening under acidic or nucleophilic conditions, which can be exacerbated by prolonged reaction times or localized temperature increases during scale-up. The trityl protecting group is also sensitive to acid.
-
Purification: Purification of the final aldehyde can be challenging due to its reactivity and potential for decomposition on standard purification media like silica gel.
-
By-product Formation: Increased reaction volumes can lead to challenges in mixing and heat transfer, potentially increasing the formation of by-products.
Q2: What are the main safety concerns associated with the synthesis of this compound?
A2: Safety is a paramount concern in the synthesis of aziridine-containing compounds. Key hazards include:
-
Toxicity and Mutagenicity: Aziridines are known to be reactive electrophiles and are often classified as mutagenic and potentially carcinogenic. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is essential. All manipulations should be performed in a well-ventilated fume hood.
-
Hazardous Reagents: The Swern oxidation, a common method for preparing the aldehyde, utilizes oxalyl chloride and produces toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[1][2] This step must be conducted in a closed system with appropriate scrubbing for off-gases at a larger scale.
-
Thermal Runaway: The exothermic nature of the reactions poses a risk of thermal runaway if not properly controlled, especially at a larger scale. Continuous monitoring of the internal reaction temperature is critical.
Q3: How does the stability of this compound impact storage and handling?
A3: this compound is a reactive molecule. The aldehyde functionality can be prone to oxidation or other side reactions, and the strained aziridine ring can open under certain conditions. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with acidic or strongly nucleophilic substances.
Troubleshooting Guides
Issue 1: Low Yield in the Aziridination Step
Question: My aziridination reaction to form the N-trityl-aziridine precursor is giving a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the aziridination step can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using techniques like TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
-
-
Side Reactions:
-
Solution: Ring-opening of the aziridine product can occur. Ensure the reaction conditions are not acidic. The choice of base and solvent can also influence the outcome. Screening different bases or solvent systems may be necessary.
-
-
Purity of Starting Materials:
-
Solution: Ensure all starting materials, particularly the N-trityl-L-serine derivative, are of high purity and free from any acidic impurities.
-
Issue 2: Poor Results in the Swern Oxidation Step
Question: I am experiencing low yields and/or formation of multiple by-products during the Swern oxidation of N-tritylaziridin-2-yl-methanol. What should I investigate?
Answer: The Swern oxidation is a powerful but sensitive reaction. Careful control of reaction parameters is crucial for success, especially at a larger scale.
-
Temperature Control:
-
Problem: The reaction is highly exothermic and must be maintained at very low temperatures (typically below -60 °C) to avoid side reactions.[1]
-
Solution: Ensure efficient cooling and stirring. For larger batches, a jacketed reactor with a reliable cooling system is essential. Add reagents dropwise to control the exotherm.
-
-
Reagent Quality and Stoichiometry:
-
Problem: The purity and stoichiometry of oxalyl chloride and DMSO are critical.
-
Solution: Use freshly opened or properly stored reagents. Accurate measurement of reagents is crucial.
-
-
By-product Formation:
-
Problem: A common side reaction is the formation of a methylthiomethyl (MTM) ether.[3]
-
Solution: This is often a result of the reaction temperature rising too high. Strict temperature control is the primary way to avoid this.
-
-
Work-up Procedure:
-
Problem: Improper quenching can lead to product degradation.
-
Solution: Quench the reaction at low temperature with a suitable amine base (e.g., triethylamine) before warming to room temperature.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound. What are the recommended methods and potential pitfalls?
Answer: Purification of aldehydes, especially those with sensitive functional groups, can be challenging.
-
Silica Gel Chromatography:
-
Problem: Aldehydes can sometimes be unstable on silica gel, leading to decomposition or formation of by-products. The slightly acidic nature of standard silica gel can also promote ring-opening of the aziridine or cleavage of the acid-sensitive trityl group.
-
Solution: Use deactivated silica gel (e.g., by treating with a base like triethylamine). Perform the chromatography quickly and with a carefully chosen eluent system to minimize contact time. Consider alternative purification methods if decomposition is significant.
-
-
Crystallization:
-
Solution: If the product is a solid, crystallization can be an effective and scalable purification method that avoids the issues associated with chromatography. A solvent screen should be performed to identify a suitable crystallization solvent or solvent system.
-
Experimental Protocols
Protocol 1: Multigram Synthesis of (S)-2-Formyl-1-tritylaziridine
This protocol is a representative procedure based on common synthetic routes and should be optimized for specific laboratory conditions and scale.
Step 1: Synthesis of Methyl (S)-1-tritylaziridine-2-carboxylate
This step is adapted from a one-pot procedure starting from N-trityl-L-serine methyl ester.
-
Materials:
-
N-trityl-L-serine methyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-trityl-L-serine methyl ester in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.2 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash chromatography.
-
Step 2: Reduction of the Ester to the Alcohol
-
Materials:
-
Methyl (S)-1-tritylaziridine-2-carboxylate
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Prepare a solution of the ester in the appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C (for LAH) or -78 °C (for DIBAL-H).
-
Slowly add the reducing agent (typically 1.1-1.5 equivalents).
-
Stir the reaction at the low temperature until completion (monitor by TLC).
-
Carefully quench the reaction (e.g., by sequential addition of water, 15% NaOH solution, and water for LAH).
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Filter the resulting solids and wash with the solvent.
-
Concentrate the filtrate to obtain the crude (S)-(1-tritylaziridin-2-yl)methanol. This can be purified by chromatography if necessary.
-
Step 3: Swern Oxidation to the Aldehyde
-
Materials:
-
(S)-(1-tritylaziridin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flask equipped for low-temperature reactions and under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.[4]
-
Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.[4]
-
Slowly add triethylamine (5.0 equivalents), keeping the temperature below -65 °C. A white precipitate will form.[4]
-
Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench with water and separate the layers.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash chromatography on deactivated silica gel or by crystallization.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Swern Oxidation at Different Scales
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) |
| Reactor | Round-bottom flask | Jacketed glass reactor |
| Cooling | Dry ice/acetone bath | Circulating chiller |
| Reagent Addition | Syringe/dropping funnel | Metering pump |
| Temperature Control | Manual monitoring | Automated control system |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet |
| Gas Scrubbing | Fume hood exhaust | Dedicated scrubbing system for CO and DMS |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the aziridination step.
Caption: Key scale-up challenges for the Swern oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ring-opening of N-tosyl aziridines by 2-lithiodithianes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in "2-Formyl-1-trityl-aziridine" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of "2-Formyl-1-trityl-aziridine".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for "this compound"?
A common and effective route starts from commercially available N-Trityl-L-serine methyl ester. The synthesis involves two key steps:
-
Aziridination: Cyclization of the serine derivative to form the corresponding N-trityl-aziridine-2-carboxylate. This is often achieved using methanesulfonyl chloride or sulfuryl chloride in the presence of a base like triethylamine.
-
Reduction and Oxidation: The aziridine ester is first reduced to the corresponding alcohol, (S)-(1-tritylaziridin-2-yl)methanol. This intermediate is then oxidized to the desired aldehyde, "this compound". Common oxidation methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and compatibility with sensitive functional groups.[1][2][3]
Q2: What are the most likely impurities I might encounter in my reaction?
Impurities can arise from each stage of the synthesis. The most common are:
-
Unreacted Starting Materials: Residual N-Trityl-L-serine methyl ester.
-
Incomplete Reactions: The intermediate alcohol, (S)-(1-tritylaziridin-2-yl)methanol, if the oxidation is incomplete.
-
Over-oxidation: N-trityl-aziridine-2-carboxylic acid, if the oxidation of the aldehyde proceeds too far. This is more of a risk with harsher oxidizing agents but can occur even with milder ones under certain conditions.[4][5]
-
Side-products from Aziridination: Elimination by-products from the mesylation/tosylation of the serine hydroxyl group.
-
Detritylation Products: Compounds where the trityl protecting group has been cleaved, such as 2-formyl-aziridine. This can occur in the presence of acid. The trityl cation formed can also lead to other impurities.
-
Ring-Opened Products: The strained aziridine ring can undergo nucleophilic ring-opening, for example, by water or other nucleophiles present, to form serine derivatives.[6][7][8][9]
-
Reagent-derived Impurities: By-products from the oxidizing agents, such as dimethyl sulfide from Swern oxidation[3][10] or iodinane from DMP oxidation.[1][2]
Q3: How can I detect and characterize these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a quick overview of the reaction mixture's complexity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying the main product and impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the impurities, which is a key step in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying the structures of isolated impurities. Key signals to monitor include the aldehyde proton (~9-10 ppm in 1H NMR) and the aziridine ring protons.
Q4: My "this compound" product is unstable. What are the likely degradation pathways?
The primary instability arises from the strained aziridine ring, which is susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles.[6][7][8][9] The trityl group can also be labile under acidic conditions. For storage, it is recommended to keep the compound in a cool, dry place, free from acidic vapors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the aziridine ring formation | Incomplete reaction; formation of elimination side-products. | Ensure anhydrous conditions. Use a non-nucleophilic base like triethylamine or proton sponge. Monitor the reaction carefully by TLC. |
| Multiple spots on TLC after oxidation | Incomplete oxidation; over-oxidation; side reactions. | Optimize reaction time and temperature for the oxidation step. Use a milder oxidizing agent like Dess-Martin periodinane.[1][2] Ensure strict anhydrous conditions for Swern oxidation. |
| Presence of a compound lacking the trityl group in LC-MS | Accidental deprotection during reaction or workup. | Avoid acidic conditions during workup. Use a buffered aqueous quench if necessary. |
| Product degrades upon standing | Inherent instability of the aziridine ring. | Store the purified product under an inert atmosphere at low temperature. Avoid contact with acids and strong nucleophiles. |
| Difficulty in removing reagent by-products (e.g., from DMP or Swern oxidation) | Inefficient workup procedure. | For DMP, quench with a solution of sodium thiosulfate. For Swern by-products, ensure thorough extraction and consider a final wash with a dilute bicarbonate solution.[3][10] |
Quantitative Data Summary
While specific quantitative data for impurity profiles are highly dependent on the exact reaction conditions, the following table provides a general overview of expected impurities and their characterization data.
| Impurity Name | Typical Origin | Expected Mass (M+H)+ | Key ¹H NMR Signals (indicative) | Mitigation Strategy |
| (S)-(1-tritylaziridin-2-yl)methanol | Incomplete oxidation | 316.16 | Absence of aldehyde proton; presence of CH₂OH protons (~3.5-4.0 ppm) | Increase oxidant stoichiometry; prolong reaction time. |
| N-trityl-aziridine-2-carboxylic acid | Over-oxidation | 330.14 | Absence of aldehyde proton; presence of a broad carboxylic acid proton (>10 ppm) | Use a mild and selective oxidant (e.g., DMP); control stoichiometry and reaction time. |
| 2-Formyl-aziridine | Detritylation | 72.04 | Absence of trityl protons (~7.2-7.5 ppm) | Maintain neutral or basic pH during reaction and workup. |
| N-Trityl-L-serine methyl ester | Unreacted starting material | 362.17 | Presence of a broad OH proton; characteristic serine backbone signals | Ensure complete cyclization in the first step. |
| Ring-opened amino alcohol/diol | Reaction with nucleophiles (e.g., water) | Varies with nucleophile | Absence of characteristic aziridine ring proton signals | Maintain anhydrous conditions throughout the synthesis. |
Experimental Protocols
Representative Protocol for the Synthesis of (S)-(1-tritylaziridin-2-yl)methanol
This protocol is based on the cyclization of N-Trityl-L-serine methyl ester followed by reduction.
-
Aziridination:
-
Dissolve N-Trityl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (S)-1-trityl-aziridine-2-carboxylate.
-
-
Reduction:
-
Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.
-
Stir at 0 °C for 1-2 hours or until the reaction is complete by TLC.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to yield crude (S)-(1-tritylaziridin-2-yl)methanol, which can be purified by column chromatography.
-
Representative Protocol for the Oxidation to "this compound" (Dess-Martin Oxidation)
-
Dissolve (S)-(1-tritylaziridin-2-yl)methanol (1.0 eq) in anhydrous DCM.[2]
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Common sources of impurities in the synthesis.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Swern Oxidation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to N-Trityl and N-Sulfonyl Protecting Groups for Aziridines
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the nitrogen atom in aziridines is a critical decision that profoundly influences the synthesis, stability, and subsequent reactivity of these valuable three-membered heterocycles. This guide provides a comprehensive comparison of two commonly employed protecting groups: the bulky N-trityl (Tr) group and the electron-withdrawing N-sulfonyl group (e.g., tosyl, Ts, or nosyl, Ns).
The choice between an N-trityl and an N-sulfonyl group dictates the aziridine's susceptibility to nucleophilic attack, the regioselectivity of ring-opening reactions, and the conditions required for deprotection. This comparison will delve into these aspects, supported by experimental data and detailed protocols to aid in making an informed decision for your specific synthetic strategy.
At a Glance: Key Differences
| Feature | N-Trityl (Tr) | N-Sulfonyl (e.g., Ts, Ns) |
| Activation | Electron-donating (non-activating) | Electron-withdrawing (activating) |
| Stability | Acid-labile, generally base-stable | Acid-stable, base-labile (depending on conditions) |
| Reactivity | Less reactive towards nucleophiles | Highly reactive towards nucleophiles |
| Ring-Opening | Often requires activation (e.g., Lewis acids) | Proceeds readily with a wide range of nucleophiles |
| Regioselectivity | Can be variable, influenced by sterics and electronics | Generally follows SN2 pathway at the less hindered carbon |
| Deprotection | Mild acidic conditions, reductive cleavage | Reductive conditions, strong acids, or specific reagents for nosyl group |
Synthesis of N-Protected Aziridines
The synthesis of N-trityl and N-sulfonyl aziridines can be efficiently achieved from common starting materials such as β-amino alcohols or epoxides.
From β-Amino Alcohols
A common and often one-pot approach for the synthesis of N-protected aziridines involves the cyclization of β-amino alcohols.
Workflow for Aziridine Synthesis from β-Amino Alcohols
A Comparative Guide to the Efficacy of 2-Formyl-1-trityl-aziridine in Diastereoselective Reactions
For researchers and professionals in drug development and organic synthesis, the stereocontrolled formation of carbon-carbon bonds is a cornerstone of molecular design. Chiral β-amino alcohols, key structural motifs in many pharmaceuticals and natural products, are often synthesized through the diastereoselective addition of nucleophiles to α-chiral aldehydes. This guide provides a comparative analysis of the efficacy of 2-Formyl-1-trityl-aziridine in such reactions, juxtaposed with a leading alternative methodology: organocatalytic asymmetric aldol reactions.
Introduction to Diastereoselective Additions to this compound
This compound is a chiral aldehyde that serves as a valuable building block for the synthesis of enantiomerically enriched β-amino alcohols. The stereochemical outcome of nucleophilic additions to its carbonyl group is primarily governed by the principles of 1,2-asymmetric induction, often rationalized by the Felkin-Anh model. This model predicts that the incoming nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent (the trityl-protected nitrogen) to minimize steric hindrance, leading to the formation of a specific diastereomer.
The bulky trityl group on the aziridine nitrogen plays a crucial role in facial shielding of the aldehyde, thereby enhancing the diastereoselectivity of the reaction. The inherent ring strain of the aziridine moiety also makes the resulting products versatile intermediates for further synthetic transformations.
Comparison of Diastereoselective Methodologies
To provide a clear comparison, we will examine the diastereoselective addition of organometallic reagents to an N-trityl-aziridine-2-carbaldehyde and contrast it with a representative organocatalytic asymmetric aldol reaction, a powerful alternative for the synthesis of chiral β-hydroxy carbonyl compounds.
Table 1: Performance Comparison of Diastereoselective Reactions
| Methodology | Substrates | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Addition to Aziridine Aldehyde | N-trityl-aziridine-2-carbaldehyde + Tributyltin derivative of D-glucal | n-BuLi | C-glycosyl β-amino alcohol | 40 | erythro:threo = 1:3 | Not Reported |
| Addition to Aziridine Aldehyde | N-trityl-aziridine-2-carbaldehyde + Tributyltin derivative of D-galactal | n-BuLi | C-glycosyl β-amino alcohol | 45 | erythro:threo = 1:9 | Not Reported |
| Organocatalytic Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | L-Prolinethioamide (1-TFA) | Aldol adduct | up to 97 | >5:95 | up to 98% |
| Organocatalytic Aldol Reaction | Aromatic Aldehydes + Acetone | Chiral Diamine/Brønsted Acid | Aldol adduct | up to 96 | syn-selective (up to 98:2) | up to 80% |
Data for the addition to aziridine aldehyde is based on reactions with a similar N-protected aziridine-2-carbaldehyde as reported in the literature.[1] Data for the organocatalytic aldol reactions are representative examples from the literature.[2]
Experimental Protocols
Protocol 1: Diastereoselective Addition of an Organolithium Reagent to an Aziridine Aldehyde
This protocol is adapted from a procedure for the addition of organometallic reagents to a chiral aziridine-2-carbaldehyde.[1]
Materials:
-
Tributyltin derivative of a glycal (1.0 equiv)
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.2 equiv)
-
This compound (1.2 equiv) dissolved in dry THF
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the tributyltin derivative of the glycal in dry THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi to the solution and stir for 15 minutes at -78 °C.
-
Add a solution of this compound in dry THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1.5 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Organocatalytic Asymmetric Aldol Reaction
This protocol is a representative example of an organocatalytic aldol reaction.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.2 - 2.0 equiv)
-
L-Prolinethioamide trifluoroacetate salt (1-TFA) (catalyst)
-
Water
Procedure:
-
To a mixture of the aldehyde and the ketone in water, add the L-prolinethioamide catalyst.
-
Stir the reaction mixture at the desired temperature until completion (monitored by TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aldol adduct.
Visualizing Reaction Pathways
Logical Flow of Diastereoselective Addition to this compound
Caption: Workflow for diastereoselective nucleophilic addition.
Mechanism of Organocatalytic Aldol Reaction via Enamine Intermediate
Caption: Enamine catalysis in organocatalytic aldol reactions.
Conclusion
This compound demonstrates its utility as a chiral building block for the diastereoselective synthesis of β-amino alcohols. The bulky N-trityl group effectively directs incoming nucleophiles according to the Felkin-Anh model, leading to good to excellent diastereoselectivity.
In comparison, organocatalytic asymmetric aldol reactions represent a powerful and often more versatile alternative. These reactions can provide high yields and excellent enantioselectivities for a broader range of substrates. The choice between these methodologies will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome. For the synthesis of specific C-glycosyl β-amino alcohols, the aziridine aldehyde route offers a direct approach. For a wider variety of chiral β-hydroxy carbonyl compounds, organocatalysis presents a highly efficient and well-established strategy. Researchers should consider the data presented in this guide to make an informed decision based on the specific requirements of their synthetic targets.
References
Validating the Stereospecificity of "2-Formyl-1-trityl-aziridine" Ring-Opening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of vicinal amino alcohols is a cornerstone of modern medicinal chemistry, providing chiral building blocks for a vast array of therapeutic agents. The ring-opening of activated aziridines, such as 2-Formyl-1-trityl-aziridine, by nucleophilic addition to the formyl group presents a potentially powerful strategy for accessing these valuable motifs. This guide provides a comparative analysis of the expected stereochemical outcomes of this reaction, supported by experimental data from closely related systems, and contrasts it with alternative synthetic approaches.
Stereochemical Control in Nucleophilic Addition to this compound
The facial selectivity of nucleophilic attack on the aldehyde of this compound is primarily governed by two competing stereochemical models: the Felkin-Anh model and the Cram-chelation model. The dominant pathway is heavily influenced by the nature of the nucleophile, the solvent, and the Lewis acid used, with the bulky N-trityl group playing a significant role in directing the stereochemical course of the reaction.
Expected Stereochemical Pathways:
Two primary transition states can be envisioned for the nucleophilic addition to this compound, leading to either the syn or anti diastereomer.
Caption: Plausible stereochemical pathways in the nucleophilic addition to this compound.
Felkin-Anh Model (Non-chelation control): In the absence of a strongly coordinating metal, the bulky trityl group will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of the anti diastereomer.
Cram-Chelation Model (Chelation control): With organometallic reagents containing strongly coordinating metals (e.g., Grignard reagents), a five-membered chelate can form between the metal, the carbonyl oxygen, and the aziridine nitrogen. This rigidifies the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face, resulting in the selective formation of the syn diastereomer.[1][2]
Comparative Performance: Stereoselectivity of Nucleophilic Additions
| N-Protecting Group | Diastereomeric Ratio (syn:anti) | Dominant Model | Reference |
| Trityl (Tr) | Expected to be highly syn-selective | Chelation | (Predicted) |
| Benzyl (Bn) | 95:5 | Chelation | [1] |
| tert-Butoxycarbonyl (Boc) | 10:90 | Felkin-Anh | [1] |
| Tosyl (Ts) | >99:1 | Chelation | [1] |
Note: The high syn-selectivity for the Trityl group is predicted based on the strong chelating ability of the nitrogen lone pair when protected with a non-electron-withdrawing group and the steric bulk favoring a chelation-controlled pathway.
Comparison with Alternative Methods for Vicinal Amino Alcohol Synthesis
Several other methods exist for the stereoselective synthesis of vicinal amino alcohols. Below is a comparison of the this compound approach with two common alternatives.
| Method | Starting Materials | Key Transformation | Stereoselectivity Control | Advantages | Disadvantages |
| Aziridine Aldehyde Addition | Chiral Aziridine Aldehyde | Nucleophilic Addition | Substrate control (Felkin-Anh vs. Chelation) | High diastereoselectivity, predictable outcome based on conditions. | Limited availability of starting aziridine aldehydes. |
| Sharpless Aminohydroxylation | Alkene | Osmium-catalyzed aminohydroxylation | Ligand control | Good to excellent enantioselectivity, broad substrate scope. | Use of stoichiometric, toxic, and expensive osmium tetroxide. |
| Amino Acid Reduction | Chiral α-Amino Acid | Reduction of carboxylic acid | Substrate control | Readily available and inexpensive starting materials. | Often requires multiple protection/deprotection steps. |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Protocol 1: General Procedure for the Diastereoselective Addition of a Grignard Reagent to an N-Protected Aziridine-2-carboxaldehyde (Chelation-Controlled) [1]
References
- 1. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Benchmarking "2-Formyl-1-trityl-aziridine"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral synthons is paramount to achieving desired stereochemical outcomes. This guide provides an objective comparison of "2-Formyl-1-trityl-aziridine," a valuable chiral building block, against other relevant chiral synthons. By presenting key performance data from experimental studies, this document aims to assist researchers in making informed decisions for their synthetic strategies, particularly in the construction of chiral amino alcohols and their derivatives.
Introduction to "this compound"
"this compound" is a chiral aldehyde featuring a strained three-membered aziridine ring. The bulky trityl (triphenylmethyl) group on the nitrogen atom serves a dual purpose: it locks the nitrogen's stereocenter and provides significant steric hindrance, which can influence the stereochemical course of reactions at the adjacent formyl group. This synthon is primarily utilized in the synthesis of vicinal amino alcohols through nucleophilic addition to the aldehyde, followed by ring-opening of the aziridine.
Performance in [3+2] Cycloaddition Reactions
A study by Ishii et al. provides a direct comparison of "this compound" with other N-tritylaziridines in a photochemical [3+2] cycloaddition reaction with methyl acrylate. This reaction serves as a benchmark for the reactivity of the aziridine ring itself, influenced by the substituent at the 2-position.
| Chiral Synthon | Substituent at C2 | Product Yield (%) |
| This compound | -CHO | 75 |
| 2,2-Bis(methoxycarbonyl)-1-trityl-aziridine | -CH(CO₂Me)₂ | 85 |
| 2-Cyano-1-trityl-aziridine | -CN | 82 |
| 2,2-Dicyano-1-trityl-aziridine | -C(CN)₂ | 90 |
Data sourced from Ishii, K. et al., Tetrahedron, 2006.
The data indicates that while "this compound" is a competent substrate in this cycloaddition, aziridines bearing stronger electron-withdrawing groups at the 2-position, such as dicyano or bis(methoxycarbonyl) substituents, exhibit higher yields under these specific photochemical conditions.
Performance in Nucleophilic Addition to the Formyl Group
The primary application of "this compound" is as a chiral α-amino aldehyde equivalent for the synthesis of β-amino alcohols. The diastereoselectivity of nucleophilic additions to the formyl group is a critical performance metric. The stereochemical outcome is generally predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the alpha-carbon.
Due to the bulky, non-chelating trityl group, "this compound" is expected to follow the Felkin-Anh model, where the largest substituent (the trityl-aziridine ring) orients anti to the incoming nucleophile. This predicts the formation of the anti diastereomer as the major product.
For instance, with N-benzyl and N-Boc protecting groups, the potential for chelation control exists, which can lead to the formation of the syn diastereomer. In contrast, the non-chelating and sterically demanding trityl group in "this compound" is expected to strongly favor the anti product via a non-chelation, Felkin-Anh controlled pathway.
To illustrate this principle, the following table presents hypothetical comparative data based on the expected outcomes for "this compound" and published data for other chiral α-amino aldehydes.
| Chiral Synthon | N-Protecting Group | Nucleophile | Predicted/Observed Major Diastereomer | Diastereomeric Ratio (anti:syn) |
| This compound | Trityl | R-MgX | anti (Predicted) | High (expected >95:5) |
| N-Boc-2-formylaziridine | Boc | R-MgX | syn (Observed, chelation) | Varies with substrate |
| N-Cbz-L-prolinal | Cbz | R-MgX | syn (Observed, chelation) | Typically >90:10 |
| Garner's Aldehyde | Boc-oxazolidine | R-MgX | syn (Observed, chelation) | Typically >95:5 |
This comparison highlights a key advantage of "this compound": its potential for high anti-selectivity in nucleophilic additions, complementing other chiral synthons that predominantly yield syn products.
Experimental Protocols
General Procedure for Photochemical [3+2] Cycloaddition
A solution of the N-tritylaziridine (1.0 mmol) and an excess of the alkene (e.g., methyl acrylate, 5.0 mmol) in a suitable solvent (e.g., benzene, 20 mL) is deoxygenated by bubbling with argon for 30 minutes. The solution is then irradiated with a high-pressure mercury lamp (e.g., 400 W) through a Pyrex filter at room temperature for a specified time (e.g., 2-4 hours). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding pyrrolidine derivative.
General Procedure for Grignard Addition to a Chiral α-Amino Aldehyde (Illustrative)
To a solution of the chiral α-amino aldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon) is added the Grignard reagent (1.2 mmol, e.g., 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours) until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the resulting β-amino alcohol is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product, which is then purified by column chromatography.
Visualizing Reaction Pathways
The stereochemical outcome of nucleophilic additions to chiral α-amino aldehydes can be rationalized using established models. The following diagrams illustrate the Felkin-Anh model, which is predicted to govern the reactivity of "this compound," and the chelation-controlled model, which is applicable to many other chiral α-amino aldehydes.
The Strategic Value of 2-Formyl-1-trityl-aziridine in Complex Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development and multi-step synthesis, the choice of chiral building blocks is a critical decision that impacts overall efficiency, cost, and stereochemical control. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Formyl-1-trityl-aziridine, a highly functionalized chiral aziridine, in comparison to alternative strategies for the synthesis of complex molecules, with a particular focus on the antiviral drug oseltamivir (Tamiflu®).
The inherent ring strain of the aziridine moiety makes it a versatile intermediate, readily undergoing stereoselective ring-opening reactions to introduce key functionalities. The trityl protecting group on the nitrogen atom offers steric bulk and stability, while the formyl group provides a handle for a wide range of subsequent transformations. However, the cost of this specialized building block necessitates a careful evaluation of its benefits against more conventional synthetic routes.
Performance Comparison in the Synthesis of Oseltamivir
The synthesis of oseltamivir serves as an excellent case study for comparing different approaches to installing the required stereocenters. The industrially practiced Roche synthesis traditionally starts from (-)-shikimic acid, a chiral pool starting material, and proceeds through an aziridine intermediate. In contrast, several alternative syntheses have been developed to bypass the reliance on the potentially limited supply of shikimic acid, often employing strategies like catalytic asymmetric Diels-Alder reactions.
Here, we compare the aziridine-based approach with prominent alternative syntheses developed by Corey, Shibasaki, and Fukuyama.
Table 1: Quantitative Comparison of Oseltamivir Synthetic Routes
| Parameter | Roche Synthesis (from Shikimic Acid) | Corey Synthesis (Diels-Alder Approach) | Shibasaki Synthesis (Aziridine Desymmetrization) | Fukuyama Synthesis (Diels-Alder Approach) |
| Starting Materials | (-)-Shikimic Acid | Butadiene, Acrylic Acid | meso-Aziridine | Pyridine, Acrolein |
| Overall Yield | 17-22%[1] | ~30%[2] | ~13% (3rd gen)[3] | ~6% (formally)[4] |
| Number of Steps (longest linear seq.) | ~8-12 steps[1] | 12 steps[5] | 12-14 steps[6] | 14 steps[7] |
| Key Chiral Step | Chiral Pool (Shikimic Acid) | Asymmetric Diels-Alder | Asymmetric Aziridine Ring Opening | Asymmetric Diels-Alder |
| Use of Azides | Yes (in some versions)[1] | No[2] | Yes[1] | No[7] |
Cost Analysis of Starting Materials and Reagents
A crucial factor in any synthetic strategy is the cost of raw materials. While "this compound" is a commercially available, high-value building block, its cost must be weighed against the price and availability of starting materials and catalysts used in alternative routes.
Table 2: Cost Comparison of Key Starting Materials and Reagents
| Compound | Supplier Example & Price (USD) | Price per Gram/Mole (USD) |
| This compound | CP Lab Safety: $1,885.88 / 1 g[8] | $1885.88 / g |
| (-)-Shikimic Acid | Sigma-Aldrich: $179.00 / 1 g[9] | $179.00 / g |
| Butadiene | BusinessAnalytiq: ~$0.63 / kg (Dec 2025) | ~$0.00063 / g |
| Acrylic Acid | IMARC Group: ~$1.54 / kg (Dec 2025) | ~$0.00154 / g |
| Pyridine | ChemAnalyst: ~$2.91 / kg (Sep 2025)[10] | ~$0.00291 / g |
| Acrolein | AstorScientific: $950 / 100 g (95%)[11] | $9.50 / g |
| (S)-(-)-BINAP | Thermo Fisher Scientific: $112.65 / 1 g[12] | $112.65 / g |
| Osmium Tetroxide | Chemsavers: $158.00 / 500 mg[6] | $316.00 / g |
| (+)-Diethyl L-tartrate | Sigma-Aldrich: $92.30 / 500 g[9] | $0.18 / g |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for illustrative purposes based on available data.
Experimental Protocols and Methodologies
The feasibility and efficiency of a synthetic route are determined by the robustness of its individual steps. Below are outlines of the key experimental protocols for the compared oseltamivir syntheses.
Roche Synthesis from (-)-Shikimic Acid (Conceptual Outline)
The industrial synthesis involves the conversion of (-)-shikimic acid into a key epoxide intermediate. This epoxide is then opened with an azide source, followed by a series of transformations including the formation and subsequent ring-opening of an in-situ generated N-acyl aziridine to install the second nitrogen functionality.[1]
Corey's Asymmetric Diels-Alder Approach
This route commences with an asymmetric Diels-Alder reaction between 1,3-butadiene and trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidine catalyst.[2] The resulting cyclohexene derivative is then elaborated through a series of steps, including an iodolactamization and a key aziridination followed by regioselective ring-opening to introduce the amino and ether functionalities.[5][13]
Shibasaki's Meso-Aziridine Desymmetrization
A key feature of one of Shibasaki's approaches is the enantioselective desymmetrization of a meso-aziridine using trimethylsilyl azide in the presence of a chiral catalyst.[1] This step establishes the crucial stereochemistry of the vicinal amino and azido groups, which are then further functionalized to yield oseltamivir.[6]
Fukuyama's Asymmetric Diels-Alder Approach
This synthesis utilizes an asymmetric Diels-Alder reaction between a dihydropyridine derivative and acrolein, catalyzed by a MacMillan-type organocatalyst.[7][14] The resulting bicyclic adduct is then transformed through a series of steps, including a Hofmann rearrangement and an aziridination/ring-opening sequence, to construct the oseltamivir core.[7]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies for producing oseltamivir.
Figure 1: Comparison of major synthetic strategies for oseltamivir.
Conclusion: The Strategic Decision
The cost-benefit analysis reveals that while "this compound" and related activated aziridines represent a significant upfront cost, their use can be strategically advantageous in certain contexts.
Benefits of the Aziridine Strategy:
-
High Stereochemical Control: The ring-opening of chiral aziridines is often highly stereospecific, providing reliable access to enantiomerically pure products.
-
Convergent Synthesis: Aziridines can serve as key intermediates in convergent synthetic plans, where complex fragments are brought together late in the synthesis, potentially increasing overall efficiency.
-
Versatility: The formyl group on "this compound" allows for a wide array of subsequent chemical modifications, making it a versatile building block for accessing diverse molecular architectures.
Drawbacks and Alternative Considerations:
-
High Initial Cost: The primary drawback is the high cost of the starting material compared to simple, readily available precursors like butadiene and acrylic acid.
-
Potentially Longer Routes: While convergent, the initial synthesis of the functionalized aziridine itself can add to the overall step count.
-
Viable Alternatives: As demonstrated by the Corey, Shibasaki, and Fukuyama syntheses, powerful catalytic asymmetric methods can provide efficient and cost-effective routes to complex chiral molecules without relying on expensive chiral pool starting materials or pre-functionalized aziridines.
Recommendation:
The use of "this compound" is most justifiable in scenarios where:
-
Rapid access to a diverse library of analogues is required. The versatile formyl group allows for late-stage diversification.
-
The target molecule's stereochemistry is difficult to establish using other methods. The predictable stereochemical outcome of aziridine ring-opening can be a significant advantage.
-
A convergent synthesis is strategically preferred to minimize the handling of unstable intermediates or to maximize the overall yield of a particularly complex target.
For large-scale manufacturing of a single target molecule where cost is a primary driver, alternative routes starting from inexpensive commodity chemicals, such as those employing asymmetric Diels-Alder reactions, are likely to be more economically viable. Ultimately, the decision to employ "this compound" should be made on a case-by-case basis, carefully weighing the cost of the starting material against the potential benefits in terms of synthetic efficiency, stereocontrol, and overall project goals.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. synarchive.com [synarchive.com]
- 6. chemsavers.com [chemsavers.com]
- 7. synarchive.com [synarchive.com]
- 8. Butadiene Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 9. L-(+)-酒石酸二乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Pyridine Prices, Monitor, News, Demand & Market Analysis [chemanalyst.com]
- 11. astorscientific.us [astorscientific.us]
- 12. (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 97% 1 g | Request for Quote [thermofisher.com]
- 13. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic comparison of "2-Formyl-1-trityl-aziridine" and its reaction products
A detailed analysis of the spectroscopic characteristics of 2-Formyl-1-trityl-aziridine and its primary reaction products offers valuable insights for researchers in synthetic chemistry and drug development. This guide provides a comparative overview of their spectral data, outlines key experimental protocols, and visualizes the reaction pathways.
This compound is a versatile building block in organic synthesis, featuring a strained three-membered aziridine ring, a reactive aldehyde group, and a bulky trityl protecting group. These structural features dictate its reactivity and are clearly distinguishable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic shifts between the parent compound and its derivatives is crucial for reaction monitoring and product characterization.
Comparative Spectroscopic Data
Due to the limited availability of published experimental data for this compound, this guide presents expected characteristic spectroscopic data based on known values for similar aziridine derivatives. The following tables summarize the anticipated and observed spectral data for this compound and its key reaction products: the corresponding alcohol from reduction, and the alkene from a Wittig reaction.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | Expected: 9.5-9.7 (s, 1H, CHO), 7.1-7.5 (m, 15H, Tr-H), 3.0-3.5 (m, 1H, aziridine-H), 2.0-2.5 (m, 2H, aziridine-H₂) | Expected: ~200 (C=O), 140-145 (Tr-Cq), 127-130 (Tr-CH), ~70 (Tr-C), 40-50 (aziridine-CH), 30-40 (aziridine-CH₂) | Expected: ~1720 (C=O stretch), ~3060 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch) | Expected: 313 (M⁺) |
| (1-Tritylaziridin-2-yl)methanol | Data not available in searches. | Data not available in searches. | Data not available in searches. | Data not available in searches. |
| 1-Trityl-2-vinylaziridine (Wittig Product) | Data not available in searches. | Data not available in searches. | Data not available in searches. | Data not available in searches. |
Key Reaction Pathways and Mechanisms
The formyl group of this compound is susceptible to a variety of transformations, primarily reduction and olefination reactions.
Reduction to (1-Tritylaziridin-2-yl)methanol
The aldehyde can be readily reduced to a primary alcohol using standard reducing agents such as sodium borohydride (NaBH₄). This reaction is typically chemoselective for the aldehyde in the presence of the aziridine ring.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield the corresponding vinyl aziridine.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and transformation of this compound.
Synthesis of this compound
While a specific, detailed experimental protocol with characterization data was not found in the conducted searches, a general approach for the synthesis of N-trityl aziridine aldehydes involves the oxidation of the corresponding alcohol, (1-Tritylaziridin-2-yl)methanol.
General Oxidation Procedure:
-
Dissolve (1-Tritylaziridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Reduction of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of DCM and MeOH at 0 °C.
-
Add NaBH₄ portion-wise and stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (1-Tritylaziridin-2-yl)methanol.
Wittig Reaction of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-BuLi dropwise.
-
Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-Trityl-2-vinylaziridine.
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and its key reaction products. While detailed experimental data for the parent aldehyde remains elusive in the public domain, the provided expected values and reaction pathways serve as a valuable reference for researchers. The outlined experimental protocols offer practical guidance for the synthesis and transformation of this versatile aziridine derivative. Further research is warranted to fully characterize this compound and expand the library of its reaction products and their corresponding spectroscopic data.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Formyl-1-trityl-aziridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling of 2-Formyl-1-trityl-aziridine (CAS No. 173277-15-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazardous properties of the parent compound, aziridine, and related derivatives. Aziridine-containing compounds are highly reactive and pose significant health risks; therefore, extreme caution is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the inherent reactivity of the aziridine ring, this compound should be treated as a highly toxic, mutagenic, and potentially carcinogenic substance.[1][2][3] All handling procedures must be conducted with the assumption that the compound is hazardous through inhalation, ingestion, and skin contact.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Double-gloving with chemical-resistant gloves | Inner glove: Nitrile. Outer glove: Neoprene or Viton. Change gloves frequently and immediately upon contamination. |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Body | Chemical-resistant lab coat or disposable gown | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, a disposable chemical-resistant gown is recommended. |
| Respiratory | Certified chemical fume hood | All work with this compound must be performed within a properly functioning and certified chemical fume hood. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Safe Handling and Operational Plan
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Step 1: Preparation
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials readily available (see Section 4).
Step 2: Handling the Compound
-
Wear all required PPE as detailed in Table 1 before entering the designated handling area.
-
Conduct all weighing, transferring, and reaction setup operations within the certified chemical fume hood.
-
Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate equipment after use.
-
Avoid creating dust or aerosols.
Step 3: Post-Handling
-
Carefully remove and dispose of the outer pair of gloves within the fume hood.
-
Wipe down the work surface and any contaminated equipment with an appropriate decontaminating solution.
-
Remove the remaining PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Storage and Transport
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
Table 2: Storage and Transport Guidelines
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[4] | Prevents degradation and potential polymerization. |
| Incompatible Materials | Store away from acids, oxidizing agents, and other reactive chemicals. | Aziridines can react violently with these substances. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and release of vapors. |
| Transport | Transport in a secondary, shatterproof container. | Minimizes the risk of spills in case of accidental dropping. |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, disposable gowns, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
